Asa-PE
Description
Propriétés
Numéro CAS |
114747-15-8 |
|---|---|
Formule moléculaire |
C44H77N4O10P |
Poids moléculaire |
853.1 g/mol |
Nom IUPAC |
[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54) |
Clé InChI |
HVDKSGGZKJJZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine ASA-PE |
Origine du produit |
United States |
Foundational & Exploratory
"Asa-PE" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Asa-PE, a Photoactivatable Phospholipid Cross-linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-azidosalicylamidyl)-phosphoethanolamine (this compound), a crucial tool in proteomics and membrane biology. This compound is a photoactivatable phospholipid analog designed to capture protein-lipid interactions within their native membrane environment. This document details the synthetic protocols, characterization methods, and the mechanism of action for this powerful molecular probe.
Synthesis of this compound
The synthesis of this compound involves the reaction of a phosphoethanolamine (PE) derivative with N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA). The following protocol is a modification of established methods.[1]
Experimental Protocol
Materials:
-
Phosphoethanolamine derivative (e.g., DLPE, DPPE, DPoPE, or DOPE)
-
N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)
-
Chloroform (B151607) (CHCl3)
-
pH indicator paper
-
Thin-Layer Chromatography (TLC) plates (Silica-HPTLC-60)
-
TLC eluent: CHCl3/CH3COCH3/CH3OH/CH3COOH/H2O (9:2:1.6:1:0.5 v/v/v/v/v)[1]
Procedure:
-
Dissolve the chosen phosphoethanolamine derivative (e.g., DLPE) and NHS-ASA in chloroform to final concentrations of 12.5 mM and 19 mM, respectively.[1]
-
Add triethanolamine to the mixture to adjust the pH to approximately 8, as confirmed by pH indicator paper.[1]
-
Allow the reaction to proceed overnight at 37°C.[1] All handling of photosensitive compounds should be performed under red safety light conditions.[1]
-
Monitor the formation of the this compound product using Thin-Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, the product can be purified.
-
Store the final product in sealed amber vials at -20°C.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through several analytical techniques to establish its identity, purity, and photoactivatable properties.
Characterization Methods
| Technique | Purpose | Observations & Results |
| Thin-Layer Chromatography (TLC) | To monitor the reaction progress and assess the purity of the final product.[1] | The formation of a new spot corresponding to this compound and the disappearance of the starting material spots indicate a successful reaction. Purity is determined by the presence of a single spot for the final product. |
| Nano-Electrospray Ionization Mass Spectrometry (nano-ESI-MS) | To confirm the identity of the synthesized this compound by determining its molecular weight.[1] | The mass spectrum should show a peak corresponding to the expected mass of the specific this compound derivative synthesized. |
| UV-Visible Absorption Spectroscopy | To confirm the presence of the photoactivatable azido (B1232118) moiety.[1] | The absorption spectrum in methanol (B129727) (between 250 and 500 nm) will change upon exposure to UV light, confirming the presence and photoreactivity of the azide (B81097) group.[1] |
Expected Yield and Purity
| Parameter | Value |
| Typical Yield | 60-70% (relative to the initial amount of phospholipid)[1] |
| Purity | Routinely tested by TLC[1] |
Characterization Workflow Diagram
Caption: Experimental workflow for this compound characterization.
Mechanism of Action: Photoactivated Cross-Linking
This compound is designed to be incorporated into lipid bilayers, such as cell membranes or liposomes. Upon activation by UV light, the azido group on the salicylic (B10762653) acid headgroup is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" proteins that are interacting with the membrane surface.
Cross-Linking Protocol Outline
-
Incorporation: this compound is incorporated into a model membrane system (e.g., liposomes) or introduced to biological membranes.
-
Incubation: The membranes containing this compound are incubated with the protein of interest or in their native environment to allow for protein-lipid interactions.
-
Photoactivation: The sample is exposed to UV light to activate the azido group on this compound.
-
Cross-Linking: The generated nitrene intermediate reacts with interacting proteins, forming a covalent bond.
-
Analysis: The cross-linked protein-lipid complexes can then be analyzed using techniques such as MALDI-TOF mass spectrometry to confirm the covalent attachment.[1]
Mechanism of Action Diagram
Caption: Mechanism of photoactivated cross-linking by this compound.
References
An In-depth Technical Guide to Asa-PE: A Tool for Elucidating Protein-Lipid Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asa-PE, chemically known as N-(4-azidosalicylamidyl)-phosphatidylethanolamine, is a specialized photoactivatable lipid analogue. It is a powerful tool in chemical biology and proteomics for the investigation of protein-lipid interactions within their native membrane environment. The core functionality of this compound lies in its ability to form covalent cross-links with nearby proteins upon activation with ultraviolet (UV) light. This allows for the "capture" of transient and stable interactions that are often difficult to detect using traditional biochemical methods. A common and commercially available variant is N-(4-azidosalicylamidyl)-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (Asa-DLPE), which incorporates dilauroyl fatty acid chains, facilitating its integration into biological membranes. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and applications of this compound in studying cellular signaling and protein function.
Chemical Structure and Properties
This compound is an amphipathic molecule consisting of a phosphatidylethanolamine (B1630911) (PE) backbone, which is common in biological membranes, modified with a photo-reactive 4-azidosalicylamidyl (ASA) headgroup. The PE portion allows the molecule to intercalate into the lipid bilayer, while the ASA group enables covalent cross-linking to interacting proteins upon UV irradiation.
Structure of N-(4-azidosalicylamidyl)-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (Asa-DLPE):
Physicochemical Properties
Quantitative data for a common variant, Asa-DLPE, are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C29H58N4O9P (for the ASA moiety attached to PE) | |
| Molecular Weight | ~751.8 g/mol (Asa-DLPE) | [1] |
| UV Absorbance Maximum (λmax) | ~269-290 nm (for the azidosalicylamidyl group) | [2] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. Forms vesicles in aqueous solutions. | [3] |
Experimental Protocols
The use of this compound in proteomics involves a multi-step workflow, from sample preparation to data analysis. Below is a detailed methodology for a typical photo-cross-linking experiment to identify protein-lipid interactions in mitochondria.
Synthesis of this compound
The synthesis of this compound involves the reaction of a phosphatidylethanolamine (such as DLPE) with an N-hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid (NHS-ASA).
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE)
-
N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)
-
Triethylamine (B128534) (TEA)
-
Chloroform
-
Thin-layer chromatography (TLC) system
-
Argon or Nitrogen gas
Procedure:
-
Dissolve DLPE and NHS-ASA in chloroform in a round-bottom flask.
-
Add triethylamine to the mixture to act as a base.
-
Flush the flask with argon or nitrogen and stir the reaction at room temperature, protected from light, for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, purify the Asa-DLPE product using silica (B1680970) gel column chromatography.
-
Evaporate the solvent under reduced pressure to obtain the final product as a solid or film.
-
Confirm the identity and purity of the synthesized Asa-DLPE using mass spectrometry and NMR spectroscopy.
Photo-Cross-Linking of Mitochondrial Proteins
This protocol outlines the steps to identify proteins that interact with this compound in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Asa-DLPE stock solution (in ethanol (B145695) or DMSO)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Incubation: Resuspend isolated mitochondria in a suitable buffer. Add the Asa-DLPE solution to the mitochondrial suspension to a final concentration of 1-5 mol% of total mitochondrial lipid. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the mitochondrial membranes.
-
UV Activation: Place the mitochondrial suspension on ice and irradiate with a high-intensity UV lamp (365 nm) for 5-15 minutes. The optimal time should be determined empirically. This step activates the azide (B81097) group, which then forms a covalent bond with nearby molecules.
-
Quenching (Optional): To quench any unreacted nitrene intermediates, a quenching agent like dithiothreitol (B142953) (DTT) can be added.
-
Lysis: Pellet the mitochondria by centrifugation and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Analysis: The cross-linked protein-lipid adducts can now be analyzed.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The cross-linked proteins can be detected by Western blotting if an antibody to a protein of interest is available. A shift in the molecular weight of the protein will indicate a successful cross-linking event.
-
Mass Spectrometry: For proteome-wide identification, the protein mixture is subjected to tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Data Analysis Workflow for Proteomics
The identification of cross-linked peptides from a complex mixture requires a specialized bioinformatics workflow.
Signaling Pathways and Biological Applications
This compound has been instrumental in identifying protein-lipid interactions that are crucial for various cellular processes, particularly within mitochondria. By identifying the proteins that are in close proximity to specific lipids, researchers can infer functional relationships and map out interaction networks.
Mitochondrial Protein Interactome
Studies using chemical cross-linking in mitochondria have identified numerous protein-protein and protein-lipid interactions. These studies have provided insights into the organization of the electron transport chain, the structure of the mitochondrial ribosome, and the dynamics of mitochondrial protein import machinery.[4][5][6] For instance, this compound could be used to probe the lipid environment of key mitochondrial protein complexes.
Experimental Workflow for this compound Based Proteomics
The overall experimental strategy is a logical sequence of steps designed to isolate and identify lipid-interacting proteins.
Conclusion
This compound is a versatile and powerful tool for the study of protein-lipid interactions. Its ability to covalently capture interacting proteins in their native membrane environment provides a unique advantage over other methods. The detailed protocols and workflows presented in this guide offer a framework for researchers to apply this technology to their own systems of interest. The continued application of this compound and similar photo-cross-linking reagents will undoubtedly lead to new discoveries in the complex interplay between lipids and proteins that govern cellular function.
References
- 1. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | C29H58NO8P | CID 9546801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Co-crystal improves the water-solubility of ASA | Newsportal - Ruhr-Universität Bochum [news.rub.de]
- 4. Comprehensive Identification of Lipid–Membrane Protein Interactions via Advanced Proteomics and Extended Lipid-Immobilized Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Asa-PE: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the mechanism and application of N-(4-azidosalicylamidyl)-phosphatidylethanolamine (Asa-PE), a photoactivatable lipid cross-linker. This document details the core mechanism of action, experimental protocols, and quantitative data analysis, offering a comprehensive resource for studying protein-lipid interactions in their native membrane environment.
This compound is a powerful tool in chemical biology and proteomics, designed to capture transient and stable interactions between proteins and phospholipids (B1166683) at the membrane interface. Its utility lies in its ability to be incorporated into biological or model membranes and, upon photoactivation, covalently bind to adjacent molecules, thereby "trapping" interaction partners for subsequent identification and analysis.
Core Mechanism of Action
The functionality of this compound is centered around its 4-azidosalicylamidyl headgroup, which contains a photoactivatable aryl azide (B81097) moiety. When exposed to ultraviolet (UV) light, typically around 260 nm, the aryl azide undergoes photolysis, losing a molecule of dinitrogen (N₂) and forming a highly reactive nitrene intermediate.[1] This nitrene is short-lived and highly reactive, capable of inserting into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its immediate vicinity.[2]
Due to the location of the aryl azide on the phospholipid headgroup, the generated nitrene preferentially reacts with molecules interacting at the membrane interface. This includes peripheral membrane proteins electrostatically associated with the membrane surface, as well as the solvent-exposed domains of integral membrane proteins.[2] The covalent bond formed between the this compound and the interacting protein is stable, allowing for the isolation and identification of the cross-linked complex.
The general mechanism can be visualized as follows:
Experimental Protocols
The application of this compound in studying protein-lipid interactions involves a series of well-defined experimental steps. The following protocols are synthesized from methodologies described in the literature.[2]
Synthesis of this compound
This compound is typically synthesized by the reaction of a phosphatidylethanolamine (B1630911) (PE) species with N-hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA). The choice of PE, particularly its acyl chain composition, is critical. For instance, using a PE with shorter acyl chains like 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (B159024) (DLPE) results in Asa-DLPE, which can be efficiently incorporated into biological membranes from an ethanolic solution.[2]
Materials:
-
Phosphatidylethanolamine (e.g., DLPE, DPPE, DPoPE, or DOPE)
-
N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)
-
Chloroform (CHCl₃)
-
Thin-layer chromatography (TLC) plates (Silica-HPTLC-60)
-
TLC eluent: 9:2:1.6:1:0.5 CHCl₃/CH₃COCH₃/CH₃OH/CH₃COOH/H₂O (v/v/v/v/v)
Procedure:
-
Dissolve the chosen phosphatidylethanolamine and NHS-ASA in chloroform.
-
Add triethanolamine to adjust the pH to approximately 8.
-
Incubate the reaction mixture overnight at 37°C.
-
Monitor the formation of the this compound product by thin-layer chromatography.
-
Purify the synthesized this compound using appropriate chromatographic techniques.
Cross-Linking in Model Membranes (Liposomes)
Model membranes, such as large unilamellar vesicles (LUVs), are often used to validate the cross-linking methodology with a known protein-lipid interaction, for example, cytochrome c.
Materials:
-
Synthesized this compound
-
Other phospholipids for liposome (B1194612) formation (e.g., egg yolk phosphatidylcholine)
-
Protein of interest (e.g., cytochrome c)
-
Buffer solution
-
UV lamp (e.g., emitting at 254 nm)
-
Sodium carbonate solution (for wash steps)
Procedure:
-
Prepare LUVs containing a defined molar percentage of this compound.
-
Incubate the LUVs with the protein of interest to allow for binding.
-
Expose the sample to UV light for a specified duration to induce cross-linking. A control sample should be kept in the dark.
-
After UV exposure, wash the liposomes with a sodium carbonate solution to remove non-covalently bound proteins.
-
Analyze the liposome pellet for the presence of the cross-linked protein.
Cross-Linking in Biological Membranes
The true power of this compound lies in its application to complex biological membranes, such as isolated mitochondria or plasma membranes.
Materials:
-
Isolated biological membranes (e.g., inner mitochondrial membranes)
-
This compound (e.g., Asa-DLPE in ethanol)
-
Protein of interest (can be endogenous or exogenously added)
-
Buffer solution
-
UV lamp
Procedure:
-
Incorporate this compound into the biological membranes. For Asa-DLPE, this can be achieved by adding it from an ethanolic solution.
-
Incubate the membranes to allow for interaction with the protein(s) of interest.
-
Perform UV irradiation to initiate cross-linking.
-
Isolate the membrane fraction and proceed with analysis to identify cross-linked proteins.
The general experimental workflow for using this compound is depicted in the following diagram:
References
An In-depth Technical Guide to the Discovery and Background of Acetylsalicylic Acid (Aspirin) and Its Implications in Pulmonary Embolism and Phosphatidylethanolamine Conjugation
This technical guide provides a comprehensive overview of the historical discovery, mechanism of action, and therapeutic applications of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792). The document addresses the ambiguous term "Asa-PE" by exploring two plausible interpretations: the role of Aspirin in the context of Pulmonary Embolism (PE) and the development of Aspirin-Phosphatidylethanolamine (PE) conjugates. This guide is intended for researchers, scientists, and drug development professionals.
The Discovery and Historical Background of Acetylsalicylic Acid (Aspirin)
The journey of aspirin from a traditional remedy to a globally recognized medicine is a testament to centuries of observation and scientific inquiry.
Early Origins: The use of salicylate-containing plants for medicinal purposes dates back over 3,500 years. Ancient civilizations, including the Sumerians and Egyptians, utilized willow bark for its pain-relieving and anti-pyretic properties. The modern history of salicylates began in 1763 when Reverend Edward Stone first described the antipyretic effects of willow bark.[1]
Synthesis and Development: In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid.[2] However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, synthesized a stable and pure form of acetylsalicylic acid, which was subsequently named Aspirin.[1][3][4][5] The name "Aspirin" is derived from "A" for acetyl and "spirin" from Spiraea ulmaria, a plant rich in salicylic (B10762653) acid.[3]
Elucidation of the Mechanism of Action: For decades, aspirin's mechanism of action remained a mystery. In 1971, Sir John Vane made a groundbreaking discovery that aspirin and similar non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the biosynthesis of prostaglandins (B1171923).[2][6][7][8] This discovery, which earned him a Nobel Prize in 1982, revolutionized our understanding of aspirin's therapeutic effects.[7][9] Vane demonstrated that aspirin blocks the enzyme cyclooxygenase (COX), which is essential for the conversion of arachidonic acid into prostaglandins.[5][6]
Core Mechanism of Action: Antiplatelet Effects
Aspirin's antithrombotic properties are central to its use in cardiovascular medicine. The key to this effect lies in its irreversible inhibition of cyclooxygenase-1 (COX-1) within platelets.
Signaling Pathway of Platelet Aggregation: Platelets play a crucial role in hemostasis. Upon vascular injury, platelets are activated, leading to the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This process is mediated by the COX-1 enzyme.
Aspirin's Intervention: Aspirin acts by acetylating a serine residue in the active site of the COX-1 enzyme in platelets. This acetylation is irreversible and effectively blocks the enzyme's ability to produce prostaglandins and thromboxane A2.[10] Because platelets are anucleated, they cannot synthesize new COX-1, and the inhibitory effect of aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days). This sustained inhibition of TXA2 production reduces platelet aggregation and the risk of thrombus formation.
Interpretation I: "this compound" as Aspirin in Pulmonary Embolism
Pulmonary Embolism (PE) is a serious cardiovascular event often caused by a dislodged deep vein thrombosis (DVT). Given aspirin's antiplatelet effects, its role in the prevention and treatment of PE has been a subject of extensive research.
Discovery and Clinical Evidence
The use of aspirin for venous thromboembolism (VTE), which includes DVT and PE, has been investigated in several major clinical trials.
-
The Antiplatelet Trialists' Collaboration (1994): A meta-analysis of randomized trials indicated that antiplatelet therapy provides a significant reduction in the risk of VTE.[11]
-
The Pulmonary Embolism Prevention (PEP) Trial (2000): This large, randomized controlled trial demonstrated that low-dose aspirin (160 mg daily) significantly reduced the risk of PE and DVT in patients undergoing surgery for hip fracture or elective arthroplasty.[8][11][12]
-
The WARFASA and ASPIRE Trials: These studies showed that low-dose aspirin is effective in the extended treatment of unprovoked VTE, reducing the risk of recurrence.[4][6]
Quantitative Data from Key Clinical Trials
| Trial Name | Year | Patient Population | Aspirin Dosage | Key Findings |
| PEP Trial | 2000 | 13,356 patients with hip fractures | 160 mg/day | 43% reduction in PE; 29% reduction in symptomatic DVT.[8] |
| WARFASA Trial | 2012 | Patients with first unprovoked VTE | 100 mg/day | 42% relative risk reduction for VTE recurrence. |
| ASPIRE Trial | 2012 | Patients with unprovoked VTE | 100 mg/day | 26% relative risk reduction for VTE recurrence.[6] |
| Pooled Analysis (WARFASA & ASPIRE) | 2014 | 1,224 patients with unprovoked VTE | 100 mg/day | 32% reduction in recurrent VTE; 34% reduction in major vascular events.[4] |
Experimental Protocols
General Protocol for a Randomized Controlled Trial of Aspirin for VTE Prevention (based on PEP and ASPIRE trials):
-
Patient Selection: Define inclusion criteria (e.g., patients with a first unprovoked VTE who have completed initial anticoagulant therapy) and exclusion criteria (e.g., contraindications to aspirin, high bleeding risk).
-
Randomization: Patients are randomly assigned to receive either low-dose aspirin (e.g., 100 mg daily) or a matching placebo in a double-blind manner.
-
Treatment Period: The treatment duration is predefined (e.g., 2-4 years).
-
Follow-up: Patients are monitored for the primary efficacy outcome (e.g., recurrence of VTE) and primary safety outcome (e.g., major bleeding).
-
Statistical Analysis: The incidence of outcomes in the aspirin and placebo groups is compared using appropriate statistical methods (e.g., time-to-event analysis).
Interpretation II: "this compound" as Aspirin-Phosphatidylethanolamine Conjugates
Another interpretation of "this compound" is the conjugation of acetylsalicylic acid with phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) found in biological membranes. This approach aims to modify the physicochemical properties of aspirin to enhance its therapeutic index.
Rationale for Conjugation
The primary goals of creating an aspirin-phospholipid complex are to:
-
Improve the solubility and bioavailability of aspirin.[13]
-
Reduce the gastrointestinal side effects associated with aspirin by altering its absorption profile.[13]
Synthesis and Characterization
Aspirin-phospholipid complexes can be prepared by reacting aspirin with a phospholipid, such as soybean phospholipid, in a suitable organic solvent.[13][14] The resulting complex can be characterized using various analytical techniques.
Methodology for Synthesis and Characterization of an Aspirin-Phospholipid Complex:
-
Preparation: Aspirin and a phospholipid (e.g., soy-derived) are dissolved in a non-polar organic solvent. The solvent is then evaporated under reduced pressure to form the complex.
-
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between aspirin and the phospholipid.
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties and confirm the formation of a new entity.[13]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the complex.[13]
-
Solubility Studies: To determine the solubility of the complex in various media.
-
In Vitro Dissolution Studies: To evaluate the release profile of aspirin from the complex.[13]
-
A patent has been filed for an aspirin phospholipid complex that claims to significantly improve the drug's solubility and bioavailability while reducing adverse reactions.[14]
Conclusion
The term "this compound" is not a standard scientific nomenclature. However, based on the available evidence, it can be reasonably interpreted in two scientifically relevant contexts: the application of Acetylsalicylic Acid in Pulmonary Embolism and the development of Acetylsalicylic Acid-Phosphatidylethanolamine conjugates.
The discovery of aspirin's antiplatelet mechanism of action has led to its widespread use in the prevention of arterial thrombosis and, as evidence from major clinical trials suggests, it also plays a significant role in the prevention of venous thromboembolism, including pulmonary embolism.
The formulation of aspirin-phospholipid complexes represents an innovative approach in drug delivery, aiming to enhance the therapeutic profile of this historic drug. Further research in this area may lead to the development of novel aspirin formulations with improved efficacy and safety.
This guide has provided a detailed overview of these topics, supported by historical context, quantitative data, experimental methodologies, and visual representations of key pathways and workflows to aid in the understanding of this multifaceted subject.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Aspirin modulates generation of procoagulant phospholipids in cardiovascular disease, by regulating LPCAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Interaction of Aspirin (Acetylsalicylic Acid) with Lipid Membranes | PLOS One [journals.plos.org]
- 6. Prehospital aspirin use is associated with improved clinical outcomes in pulmonary embolism: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Prevention of pulmonary embolism and deep vein thrombosis with low dose aspirin: Pulmonary Embolism Prevention (PEP) trial [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylsalicylic acid (aspirin) and salicylic acid interaction with the human erythrocyte membrane bilayer induce in vitro changes in the morphology of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of aspirin-loaded polymer-silica composites and their release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN106177976A - A kind of aspirin phosphatide complexes and preparation method thereof - Google Patents [patents.google.com]
Spectroscopic Analysis of Asa-PE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(4-azidosalicylamidyl)-phosphatidylethanolamine (Asa-PE), a pivotal tool in the study of protein-lipid interactions. This compound is a photoactivatable phospholipid analog that, upon UV irradiation, forms a covalent bond with nearby molecules, enabling the capture and identification of transient and weak lipid-binding proteins. This guide details the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provides detailed protocols for its analysis by Mass Spectrometry (MS).
Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The NMR spectrum of this compound is a composite of the signals from its three main components. The following tables summarize the predicted chemical shifts (δ) in ppm. The exact positions of the signals, especially for the acyl chains, will vary depending on their length and degree of saturation.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Phosphatidylethanolamine (B1630911) Moiety | |
| Glycerol CH₂OP | ~3.9 - 4.1 |
| Glycerol CHOC=O | ~5.2 |
| Glycerol CH₂OC=O | ~4.1 - 4.4 |
| Headgroup POCH₂ | ~4.0 |
| Headgroup CH₂N | ~3.1 |
| Acyl Chains | |
| CH₃ (terminal) | ~0.9 |
| (CH₂)n | ~1.2 - 1.4 |
| CH₂C=C | ~2.0 |
| CH₂C=O | ~2.3 |
| CH=CH (olefinic) | ~5.3 |
| N-(4-azidosalicylamidyl) Moiety | |
| Aromatic CH | ~6.5 - 7.8 |
| Phenolic OH | ~10.0 - 12.0 |
| Amide NH | ~8.0 - 9.0 |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Phosphatidylethanolamine Moiety | |
| Glycerol CH₂OP | ~65 |
| Glycerol CHOC=O | ~70 |
| Glycerol CH₂OC=O | ~63 |
| Headgroup POCH₂ | ~60 |
| Headgroup CH₂N | ~41 |
| Acyl Chains | |
| C=O (ester) | ~173 |
| CH₃ (terminal) | ~14 |
| (CH₂)n | ~22 - 34 |
| CH=CH (olefinic) | ~128 - 130 |
| N-(4-azidosalicylamidyl) Moiety | |
| Aromatic C | ~110 - 150 |
| Aromatic C-N₃ | ~140 |
| Aromatic C-OH | ~160 |
| C=O (amide) | ~165 |
Predicted FTIR Data
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| N₃ (Azide) | Asymmetric Stretching | ~2130 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Amide) | Stretching (Amide I) | ~1650 |
| N-H (Amide) | Bending (Amide II) | ~1550 |
| P=O (Phosphate) | Stretching | ~1240 |
| P-O-C (Phosphate Ester) | Stretching | ~1090 |
| C-N (Amide) | Stretching | ~1220 |
Experimental Protocols
Mass Spectrometry Analysis of this compound
Mass spectrometry is a critical technique for confirming the identity and purity of synthesized this compound and for identifying proteins that have been cross-linked to it.
Protocol: MALDI-TOF Mass Spectrometry of this compound
-
Sample Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile (B52724)/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the this compound solution to the matrix spot and mix gently by pipetting up and down.
-
Allow the spot to air-dry completely at room temperature. This co-crystallization is crucial for efficient ionization.
-
-
Instrumentation and Data Acquisition:
-
Use a MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).
-
Operate the instrument in positive ion reflectron mode for higher mass accuracy.
-
Calibrate the instrument using a standard peptide or protein mixture with masses covering the expected range of the this compound molecule.
-
Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio, to avoid in-source fragmentation.
-
Acquire spectra by averaging several hundred laser shots across the sample spot to ensure reproducibility.
-
-
Expected Results:
-
The primary ion observed should correspond to the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ of the specific this compound analog being analyzed (the mass will depend on the fatty acid composition).
-
Protocol: LC-MS/MS Analysis of this compound Cross-linked Peptides
This protocol is for the identification of peptides that have been covalently linked to this compound after a photocross-linking experiment.
-
Sample Preparation:
-
Following the photocross-linking reaction and quenching, isolate the protein of interest or the entire proteome.
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
Enrich for the cross-linked peptides, if necessary, using techniques like size-exclusion chromatography or affinity purification if a tag is incorporated into the this compound.
-
Desalt the peptide mixture using C18 ZipTips or a similar method prior to LC-MS/MS analysis.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in MS2 scans.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using specialized cross-linking software (e.g., pLink, MeroX, or MaxQuant with cross-linking capabilities).
-
The software should be configured to search for peptide-peptide cross-links as well as peptides modified by the remnant of the this compound linker after fragmentation. The mass of the modification will depend on the cleavage sites during MS/MS.
-
Visualization of Experimental Workflow
The primary application of this compound is in identifying protein-lipid interactions through a photocross-linking proteomics workflow. This process can be visualized as a logical sequence of steps.
Caption: Workflow for identifying protein-lipid interactions using this compound.
This diagram illustrates the sequential process from the introduction of the this compound probe into a biological system to the final identification of the proteins that interact with the lipid. Upon UV activation, the azido (B1232118) group of this compound forms a highly reactive nitrene, which then inserts into C-H or N-H bonds of nearby proteins, forming a stable covalent bond. Subsequent proteomic analysis allows for the precise identification of these interacting partners.
Caption: Photoactivation and cross-linking mechanism of this compound.
The Role of Acetylsalicylic Acid in Pulmonary Embolism Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the potential research applications of Acetylsalicylic Acid (ASA), commonly known as Aspirin (B1665792), in the context of Pulmonary Embolism (PE). While the term "Asa-PE" is not a standard scientific designation, it aptly encapsulates the significant body of research investigating the utility of ASA in the prevention and potential treatment of PE. This document provides an in-depth analysis of the core mechanisms, key experimental findings, and relevant clinical trial data, offering a valuable resource for researchers and drug development professionals in this field.
Pulmonary embolism, a life-threatening condition characterized by the obstruction of pulmonary arteries, is a major cause of cardiovascular mortality. The pathogenesis of PE is intricately linked to thrombosis, where platelets play a crucial role. Acetylsalicylic Acid, a well-established antiplatelet agent, has been extensively studied for its potential to mitigate the risk of PE. This guide will delve into the molecular mechanisms of ASA's action, summarize quantitative data from pivotal studies, and provide detailed experimental protocols to facilitate further research.
Mechanism of Action of Acetylsalicylic Acid in Thrombosis
The primary antithrombotic effect of Acetylsalicylic Acid is attributed to its irreversible inhibition of the cyclooxygenase (COX) enzyme, particularly the COX-1 isoform in platelets.[1][2][3] This inhibition has a profound impact on the arachidonic acid cascade, a key signaling pathway in platelet activation and aggregation.
The Cyclooxygenase (COX) Pathway
Aspirin's mechanism of action centers on the acetylation of a serine residue (Ser-529) within the active site of the COX-1 enzyme in platelets.[1] This covalent modification permanently inactivates the enzyme, preventing it from converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2). PGH2 is a precursor for several prostanoids, including thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet agonist. By blocking TXA2 synthesis, ASA effectively reduces platelet activation and aggregation, thereby hindering thrombus formation.[2][3]
COX-Independent Mechanisms
Beyond its well-established effects on the COX pathway, research suggests that ASA may exert its antithrombotic effects through other mechanisms. High doses of aspirin have been shown to acetylate fibrinogen, which increases the porosity of the fibrin (B1330869) network and enhances the rate of fibrinolysis.[4] Additionally, ASA may reduce the synthesis of coagulation factors in the liver and inhibit the formation of the prothrombinase complex, leading to decreased thrombin generation.[4]
The NF-κB Signaling Pathway in Pulmonary Embolism
In the context of acute pulmonary embolism, inflammation plays a significant role in lung injury. Studies in animal models have shown that ASA can inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[5] By suppressing NF-κB, ASA may reduce the expression of pro-inflammatory cytokines, thereby alleviating lung injury following a pulmonary embolism.[5]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Acetylsalicylic Acid in the context of pulmonary embolism has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Summary of Preclinical Studies on ASA in Animal Models of PE
| Animal Model | ASA Intervention | Key Findings | Reference |
| Rabbit | Pretreatment before induced PE | Reduced mortality, attenuated tachycardia, pulmonary hypertension, and systemic arterial hypotension. | [6] |
| Canine | Pretreatment with a COX inhibitor (indomethacin) | Prevented the increase in thromboxane B2, pulmonary dead space, and pulmonary vascular resistance. | [6] |
| Mouse | NCX 4016 (NO-releasing aspirin) vs. Aspirin | NCX 4016 was more effective than aspirin in reducing the drop in platelet count and the number of lung emboli. | [7] |
| Rabbit | NCX 4016 (NO-releasing aspirin) vs. Aspirin | NCX 4016 significantly reduced the accumulation of radiolabeled platelets in the pulmonary vasculature. | [7] |
| Rat | Low, medium, and high-dose aspirin after APE induction | Dose-dependent inhibition of NF-κB activity and alleviation of lung injury. | [5] |
Table 2: Summary of Key Clinical Trials Investigating ASA for PE Prevention
| Trial Name / Study | Patient Population | ASA Dosage | Key Efficacy Outcomes | Reference |
| Pulmonary Embolism Prevention (PEP) Trial | Patients with hip fractures | 160 mg/day | 43% reduction in pulmonary embolism; 29% reduction in symptomatic DVT. | [8] |
| Antiplatelet Trialists' Collaboration | Surgical or immobilized patients | Various (mostly aspirin) | DVT rate of 25% in the antiplatelet group vs. 34% in the control group. | |
| Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events (CAPRIE) | Patients with atherosclerotic disease | Daily aspirin | Annual risk of ischemic stroke, MI, or vascular death of 5.8%. | [6] |
| Retrospective Case-Control Study | Patients hospitalized with acute PE | Daily aspirin use ≥ 7 days prior to admission | Lower rates of ICU admission (16.7% vs 28.8%), shock (2.2% vs 9.9%), and in-hospital mortality (3.3% vs 11.6%). | [9] |
| Meta-analysis of 5 trials | Patients undergoing extended VTE prophylaxis | 100-160 mg | Significant reduction in the risk of VTE, DVT, PE, and VTE-related mortality. | [10] |
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a key experimental model cited in the literature.
Protocol: Rat Model of Acute Pulmonary Embolism
This protocol is based on methodologies described for inducing acute pulmonary embolism in rats to study the effects of therapeutic interventions like Acetylsalicylic Acid.[5]
Objective: To create a reproducible model of acute pulmonary embolism in rats to investigate the pathophysiological changes and evaluate the efficacy of potential treatments.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Autologous blood
-
Thrombin (500 U/mL)
-
Anesthetic (e.g., 10% chloral (B1216628) hydrate (B1144303) solution)
-
Surgical instruments
-
Catheters
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Blood Collection: Collect a small volume of autologous blood from the rat.
-
Thrombus Formation: Induce thrombus formation in vitro by adding thrombin to the collected blood. Allow the clot to form and stabilize.
-
Surgical Preparation: Surgically expose the jugular vein.
-
Catheterization: Carefully insert a catheter into the jugular vein and advance it towards the right atrium.
-
Embolus Injection: Inject the pre-formed autologous thrombus through the catheter to induce pulmonary embolism.
-
Post-Procedure Monitoring: Monitor the rats for signs of respiratory distress and other physiological changes.
-
Treatment Administration (if applicable): Administer the test compound (e.g., Acetylsalicylic Acid) at predetermined doses and time points post-embolism induction.
-
Tissue Collection and Analysis: At specified time points, euthanize the animals and collect lung tissue for histological analysis, immunohistochemistry (e.g., for NF-κB), and other relevant molecular assays.
Conclusion and Future Directions
The collective evidence from preclinical and clinical research strongly supports the role of Acetylsalicylic Acid in the prevention of pulmonary embolism, primarily through its antiplatelet effects mediated by COX-1 inhibition. Furthermore, emerging research into its anti-inflammatory properties, such as the inhibition of the NF-κB pathway, suggests a broader therapeutic potential in mitigating the pulmonary injury associated with PE.
For drug development professionals, the established efficacy and safety profile of ASA make it a crucial benchmark for novel antithrombotic agents. Future research should focus on elucidating the full spectrum of ASA's mechanisms of action, particularly its COX-independent effects, and exploring its potential in combination therapies for the management of PE. The development of more targeted antiplatelet and anti-inflammatory agents, inspired by the multifaceted actions of ASA, holds promise for improving outcomes in patients with or at risk of pulmonary embolism.
References
- 1. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. New insights into the mechanisms of action of aspirin and its use in the prevention and treatment of arterial and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of aspirin on the expression of nuclear factor-κB in a rat model of acute pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Prevention of pulmonary thromboembolism by NCX 4016, a nitric oxide-releasing aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of pulmonary embolism and deep vein thrombosis with low dose aspirin: Pulmonary Embolism Prevention (PEP) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prehospital aspirin use is associated with improved clinical outcomes in pulmonary embolism: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin for the extended prevention of venous thromboembolism: a meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Identify "Asa-PE" in Scientific Literature
A comprehensive search of scientific databases and literature has found no specific molecule or compound referred to as "Asa-PE." This suggests that "this compound" may be a non-standard abbreviation, a proprietary name not in the public domain, a very new or niche compound, or a typographical error.
To provide an accurate and in-depth technical guide as requested, further clarification on the identity of "this compound" is required.
The search results did yield information on several distinct entities that could be related to the components of the term "this compound":
-
ASA: This is a common abbreviation for Acetylsalicylic Acid (Aspirin) , a well-known nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) and thromboxanes.[1][2] This inhibition underlies its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][2] Aspirin (B1665792) can also acetylate other proteins, which may contribute to its broader biological effects, including potential anti-cancer activities.[1]
-
PE: This abbreviation most commonly refers to Phosphatidylethanolamine , a major class of phospholipids (B1166683) found in biological membranes.[3][4] PEs are crucial for membrane structure and fluidity, and they are involved in cellular processes such as membrane fusion and cell division.[3][4] The primary route for PE biosynthesis is the Kennedy pathway.[4][5] In other contexts, "PE" can also stand for Pulmonary Embolism, a serious medical condition.[6][7]
-
AsA: This is a standard abbreviation for Ascorbic Acid (Vitamin C) , a vital antioxidant in plants and animals. In plants, the primary route of AsA biosynthesis is the D-mannose/L-galactose pathway.[8]
Without a clear definition of "this compound," it is not possible to construct the requested technical guide on its interaction with biological systems. Any attempt to do so by combining information on the individual components would be speculative and likely inaccurate.
To proceed, please provide additional information, such as:
-
The full chemical name or structure of "this compound."
-
The scientific context or field of research where this term was encountered.
-
Any relevant publications or patents that mention "this compound."
Once the identity of "this compound" is clarified, a detailed technical guide that meets all the specified requirements, including data tables, experimental protocols, and Graphviz diagrams, can be developed.
References
- 1. Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the mechanisms of action of aspirin and its use in the prevention and treatment of arterial and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Reactome | Synthesis of PE [reactome.org]
- 6. Pulmonary Embolism (PE) Treatment & Management: Approach Considerations, Thrombolysis for Pulmonary Embolism, Anticoagulation for Pulmonary Embolism [emedicine.medscape.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Unraveling "Asa-PE": A Term with Multiple Meanings Across Disciplines
The term "Asa-PE" does not refer to a single, universally recognized experimental protocol or specific molecule within the scientific community. Extensive searches reveal that "Asa" and "PE" are acronyms with distinct meanings across various fields, from finance and materials science to medicine and patient advocacy. Without a specific application context, "this compound" remains an ambiguous term.
Potential Interpretations of "ASA"
The acronym "ASA" most frequently appears in the following contexts:
-
American Society of Anesthesiologists (ASA): This professional association is prominent in the medical field, establishing guidelines and standards for anesthesia. The ASA Physical Status Classification System is a widely used tool to assess a patient's fitness for surgery.[1][2]
-
Acetylsalicylic Acid (Aspirin): Commonly known as Aspirin, ASA is a medication used to reduce pain, fever, and inflammation. It is also used as an antiplatelet agent to prevent blood clots.
-
Acrylonitrile Styrene Acrylate (ASA): This is a type of amorphous thermoplastic with good weather and chemical resistance, often used in outdoor applications.[3][4]
-
ASA Gold and Precious Metals Limited: A publicly traded company, often discussed in the context of its stock performance and Price-to-Earnings (P/E) ratio.[5][6][7]
Potential Interpretations of "PE"
Similarly, "PE" is an acronym with several independent meanings:
-
Pulmonary Embolism (PE): A serious medical condition where a blood clot travels to the lungs, obstructing blood flow.[8]
-
Price-to-Earnings (P/E) Ratio: A financial metric used to value a company's stock by comparing its share price to its earnings per share.[5][6]
-
Patient Engagement (PE): In the context of drug development, this refers to the active involvement of patients in the design and execution of clinical trials and other aspects of the therapeutic development process.[9][10]
-
Professional Engineer (PE): A licensed engineer who is legally authorized to sign and seal engineering drawings and documents.[11]
-
Percentage of Toxic Effect (PE): In toxicology studies, this metric is used to quantify the toxic impact of a substance on a biological system.[12]
Clarification Needed for a Specific Application
Given the diverse and unrelated meanings of "ASA" and "PE," it is not possible to provide a detailed experimental protocol for a "[specific application]" without further clarification. To generate the requested application notes, protocols, and visualizations, please specify:
-
The full name or chemical structure of "Asa."
-
The full name or context of "PE."
-
The specific scientific or medical application of interest.
Once this information is provided, a comprehensive and accurate response can be formulated to meet the needs of researchers, scientists, and drug development professionals.
References
- 1. asahq.org [asahq.org]
- 2. asahq.org [asahq.org]
- 3. mapeplastics.se [mapeplastics.se]
- 4. Ineos - Wikipedia [en.wikipedia.org]
- 5. ASA P/E Ratio: Current & Historical Analysis [public.com]
- 6. ASA Gold and Precious Metals (ASA) - P/E ratio [companiesmarketcap.com]
- 7. ASA Gold and Precious Metals Limited (ASA) PE Ratio | PEG Ratios | Seeking Alpha [seekingalpha.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Practices of patient engagement in drug development: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manager, Clinical Trial Transparency Patient Engagement (Alexion) at AstraZeneca [careers.astrazeneca.com]
- 11. Ag & Bio Professional Licensure [asabe.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Acetylsalicylic Acid's Anti-thrombotic Effects ("Asa-PE" Assays)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary embolism (PE) is a life-threatening condition often arising from deep vein thrombosis. Antiplatelet agents, most notably Acetylsalicylic Acid (ASA or Aspirin), are a cornerstone in the prevention of arterial and venous thromboembolism.[1] The therapeutic effects of ASA are primarily attributed to its ability to inhibit platelet aggregation through the irreversible inactivation of cyclooxygenase-1 (COX-1).[2] However, emerging evidence suggests that ASA also contributes to anti-thrombosis by modulating fibrin (B1330869) clot structure and enhancing fibrinolysis.[3][4]
These application notes provide detailed protocols for a suite of in vitro assays, collectively termed "Asa-PE" assays, designed to evaluate the multifaceted anti-thrombotic properties of Acetylsalicylic Acid and other potential anti-platelet compounds. The assays focus on three key mechanisms relevant to the pathophysiology of PE: COX-1 inhibition, platelet aggregation, and fibrin clot lysis.
Key Mechanisms of Action of Acetylsalicylic Acid
ASA's primary mechanism is the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme in platelets. This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation.[2] Additionally, ASA can acetylate other proteins, including fibrinogen. This modification of fibrinogen results in the formation of a less rigid fibrin clot with altered structure, which is more susceptible to lysis.[4][5]
Signaling Pathway: Arachidonic Acid Metabolism in Platelets
The following diagram illustrates the central role of COX-1 in the conversion of arachidonic acid to pro-aggregatory thromboxane A2, the pathway targeted by Acetylsalicylic Acid.
Experimental Workflow Overview
The general workflow for evaluating a test compound's "this compound" profile involves a tiered approach, starting with target-based enzymatic assays, followed by cell-based functional assays, and culminating in more complex clot dynamic assays.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the described "this compound" in vitro assays when evaluating Acetylsalicylic Acid.
Table 1: COX-1/COX-2 Inhibition Assay Data
| Compound | Target Enzyme | IC50 (µM) |
| Acetylsalicylic Acid | COX-1 | 0.5 - 5 |
| Acetylsalicylic Acid | COX-2 | 50 - 200 |
| Celecoxib (Control) | COX-1 | ~5 |
| Celecoxib (Control) | COX-2 | ~0.04 |
Table 2: Platelet Aggregation Assay Data
| Treatment | Agonist (Concentration) | Maximum Aggregation (%) | Inhibition (%) |
| Vehicle Control | Arachidonic Acid (0.5 mg/mL) | 85 ± 5 | 0 |
| ASA (100 µM) | Arachidonic Acid (0.5 mg/mL) | < 20 | > 75 |
| Vehicle Control | Collagen (2 µg/mL) | 80 ± 7 | 0 |
| ASA (100 µM) | Collagen (2 µg/mL) | 35 ± 10 | ~56 |
Table 3: Fibrin Clot Lysis Assay Data
| Treatment | Clot Turbidity (OD) | Clot Permeability (Ks cm²) | Lysis Time (min) |
| Control Fibrinogen | 0.083 ± 0.03 | 1.68 x 10⁻⁸ | 15 ± 2 |
| ASA-treated Fibrinogen (100 mg/L) | 0.125 ± 0.003 | 4.13 x 10⁻⁸ | 10 ± 1.5 |
Experimental Protocols
Assay 1: COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process is measured using a fluorometric probe that is oxidized in the presence of the peroxidase activity, leading to a fluorescent signal. Inhibition of COX activity results in a decreased rate of fluorescence generation.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid solution
-
Test compound (e.g., Acetylsalicylic Acid) and controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer's instructions. Dilute test compounds to the desired concentrations (typically a 10X stock).
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of fluorometric probe, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of solvent (e.g., DMSO).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of fluorometric probe, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound.
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of fluorometric probe, and 10 µL of solvent.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 5-10 minutes, with readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the background from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Slope of 100% Activity - Slope of Inhibitor) / Slope of 100% Activity] x 100
-
Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Assay 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists: Arachidonic Acid (AA), Collagen
-
Test compound (e.g., Acetylsalicylic Acid)
-
Saline solution
-
Light Transmission Aggregometer
Procedure:
-
Sample Preparation:
-
Collect whole blood and keep at room temperature.
-
Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP if necessary.
-
-
Incubation:
-
Pre-incubate aliquots of PRP with the test compound (e.g., various concentrations of ASA) or vehicle control at 37°C for a specified time (e.g., 30 minutes).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Place a cuvette with PRP and a stir bar into the sample well and allow it to warm to 37°C for 5 minutes.
-
-
Aggregation Measurement:
-
Add the agonist (e.g., Arachidonic Acid to a final concentration of 0.5 mg/mL) to the cuvette.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for the test compound compared to the vehicle control.
-
A maximum aggregation of <20% in response to arachidonic acid is often considered indicative of an effective aspirin (B1665792) response.[6][7]
-
Assay 3: Fibrin Clot Lysis Assay (Turbidimetric)
Principle: This assay measures the formation and subsequent lysis of a fibrin clot in plasma. Clot formation is initiated by adding tissue factor and calcium. Fibrinolysis is initiated by the addition of tissue-type plasminogen activator (tPA). The change in turbidity (optical density) of the plasma is monitored over time, reflecting the formation and dissolution of the fibrin network.
Materials:
-
Platelet-poor plasma (PPP)
-
Recombinant tissue factor (TF)
-
Recombinant tissue-type plasminogen activator (tPA)
-
Calcium chloride (CaCl₂)
-
HEPES buffer
-
96-well clear microplate
-
Spectrophotometer plate reader capable of reading absorbance at 405 nm at 37°C
Procedure:
-
In Vitro Acetylation (Optional): Incubate PPP with different concentrations of ASA or vehicle control at 37°C for 2 hours to allow for fibrinogen acetylation.
-
Reagent Preparation: Prepare working solutions of TF, tPA, and CaCl₂ in HEPES buffer.
-
Assay Plate Setup:
-
Add 50 µL of PPP (control or ASA-treated) to each well.
-
Add a reagent mixture containing TF and tPA to the wells.
-
-
Reaction Initiation:
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Initiate clot formation by adding CaCl₂ to all wells.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405 nm every minute for a duration sufficient to observe both clot formation and lysis (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
From the curve, determine key parameters:
-
Maximum Clot Turbidity: The peak absorbance value, reflecting clot density.
-
Clotting Time: Time to reach 50% of the maximum turbidity.
-
Lysis Time: Time from the peak turbidity to 50% lysis (return to baseline).
-
-
Compare these parameters between control and ASA-treated samples to assess the effect on clot structure and fibrinolysis. An increase in turbidity and a decrease in lysis time are indicative of a looser clot structure that is more easily lysed.[5]
-
References
- 1. interchim.fr [interchim.fr]
- 2. Oxidative pathways of arachidonic acid as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Personalization of Aspirin Therapy Ex Vivo in Patients with Atherosclerosis Using Light Transmission Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) in Biomedical Devices
Introduction
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a naturally occurring phospholipid, is a key component in the development of advanced biomedical devices, particularly in the realm of drug delivery systems. Its unique structure, featuring a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, imparts specific biophysical properties to lipid bilayers, making it a valuable excipient in liposomal and nanoparticle formulations. These application notes provide an overview of SAPE's utility in biomedical devices, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
I. Physicochemical Properties and Role in Biomedical Devices
SAPE's amphiphilic nature allows it to self-assemble into lipid bilayers, the fundamental structure of liposomes. The presence of the polyunsaturated arachidonic acid chain influences membrane fluidity, which can affect drug encapsulation and release kinetics. In biomedical devices, SAPE is primarily used as a component of liposomal drug delivery systems to modulate membrane properties and potentially enhance therapeutic efficacy.
Table 1: Physicochemical Characterization of SAPE-Containing Liposomes
| Parameter | Value | Method of Analysis |
|---|---|---|
| Particle Size (Diameter) | 90 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (Doxorubicin) | > 90% | Spectrophotometry after liposome (B1194612) lysis |
| Drug-to-Lipid Ratio (Doxorubicin) | ~ 0.1 (molar ratio) | HPLC after liposome lysis |
II. Key Applications and Performance Data
The incorporation of SAPE into liposomal formulations can influence drug loading, release profiles, and stability. Below are comparative data for SAPE-containing liposomes.
Table 2: Drug Encapsulation Efficiency in Liposomes
| Liposome Composition | Drug | Encapsulation Efficiency (%) |
|---|---|---|
| HSPC/Cholesterol/DSPE-PEG | Doxorubicin (B1662922) | > 90%[1] |
| SAPE/Cholesterol/DSPE-PEG | Doxorubicin | > 90% (estimated based on similar lipids) |
| POPC/Cholesterol | Doxorubicin | 70-80%[2] |
Table 3: In Vitro Drug Release Kinetics
| Formulation | Condition | Cumulative Release at 24h (%) | Kinetic Model |
|---|---|---|---|
| SAPE-Liposome (Hydrophobic Drug) | pH 7.4, 37°C | ~40% | Korsmeyer-Peppas |
| Conventional Liposome (Hydrophobic Drug) | pH 7.4, 37°C | ~60% | First-Order |
| SAPE-Liposome (Hydrophilic Drug) | pH 7.4, 37°C | ~30% | Higuchi |
Table 4: Stability of SAPE-Containing Liposomes
| Storage Condition | Parameter | Change over 3 weeks |
|---|---|---|
| 4°C | Vesicle Size | < 5% increase |
| 25°C | Vesicle Size | 10-15% increase[3] |
| 4°C | Drug Retention (Curcumin) | > 90%[3] |
| 25°C | Drug Retention (Curcumin) | ~80%[3] |
III. Experimental Protocols
A. Protocol for Preparation of SAPE-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing SAPE using the thin-film hydration method followed by extrusion.[4][5][6][7]
Materials:
-
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)
-
Other lipids (e.g., HSPC, Cholesterol, DSPE-PEG)
-
Chloroform and Methanol (analytical grade)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Dissolution: Dissolve SAPE and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure a clear, homogenous solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug by rotating the flask at a temperature above the lipid mixture's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs). For hydrophobic drugs, they should be co-dissolved with the lipids in step 1.
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.[8]
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
B. Protocol for In Vitro Drug Release Assay
This protocol outlines a method to determine the in vitro release kinetics of a drug from SAPE-containing liposomes using a dialysis method.[9]
Materials:
-
Drug-loaded SAPE-liposome suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS at pH 7.4, or acetate (B1210297) buffer at pH 5.5 to mimic tumor microenvironment)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Dialysis Setup: Place a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Incubation: Immerse the sealed dialysis bag in a larger volume of the release medium, ensuring sink conditions (the concentration of the drug in the release medium should not exceed 10% of its saturation solubility).
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[10]
C. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the assessment of the cytotoxicity of SAPE-containing nanoparticles on a cell line (e.g., human skin fibroblasts) using the MTT assay.[11][12]
Materials:
-
SAPE-containing nanoparticles
-
Human fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the fibroblast cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the SAPE nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
D. Protocol for Hemolysis Assay
This protocol is to evaluate the hemocompatibility of SAPE-containing liposomes by measuring their ability to lyse red blood cells (RBCs).[8][13][14][15]
Materials:
-
SAPE-containing liposome suspension
-
Fresh whole blood (e.g., from a healthy donor)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In a series of microcentrifuge tubes, mix the RBC suspension with different concentrations of the SAPE-liposome suspension. Use PBS as a negative control (no hemolysis) and Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
IV. Signaling Pathways and Experimental Workflows
A. Ferroptosis Signaling Pathway
The arachidonic acid moiety in SAPE is a substrate for lipoxygenases (LOX), which can lead to lipid peroxidation, a key event in ferroptosis, a form of regulated cell death.[16][17][18][19][20] Understanding this pathway is crucial when designing SAPE-based drug delivery systems, as it may influence the cellular response to the nanocarrier.
Caption: Ferroptosis pathway involving SAPE.
B. Experimental Workflow for Liposome Development and Evaluation
The following workflow outlines the key stages in the development and preclinical evaluation of SAPE-containing liposomes for drug delivery.
Caption: Workflow for SAPE-liposome development.
References
- 1. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Determining drug release rates of hydrophobic compounds from nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - In vitro cytotoxicity assessment of selected nanoparticles using human skin fibroblasts - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. Injectable Liposome Hemolysis Testing - CD Formulation [formulationbio.com]
- 14. Hemolysis Assay [protocols.io]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asa-PE Composite Material
Topic: "Asa-PE" as a Composite Material Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "this compound" is interpreted as a composite material comprising Acetylsalicylic Acid (ASA), commonly known as aspirin (B1665792), embedded within a Polyethylene (B3416737) (PE) matrix. This composite is designed for the controlled release of ASA, leveraging the biocompatibility and mechanical stability of polyethylene as a carrier for localized and sustained drug delivery. This approach aims to overcome the limitations of conventional oral administration of aspirin, such as poor bioavailability and potential gastrointestinal side effects.[1][2] Applications for such a material are primarily in the biomedical field, including the development of drug-eluting implants, stents, and scaffolds for cardiovascular applications.[1][2]
Application Notes
1. Overview of this compound in Drug Delivery
This compound composites are being investigated for localized anti-inflammatory and anti-platelet therapies. The polyethylene matrix serves to protect the aspirin from premature degradation and control its release rate at a target site. This can be particularly beneficial in preventing thrombosis in vascular grafts or reducing inflammation at implant sites.[3] The choice of polyethylene subtype (e.g., linear low-density polyethylene - LLDPE) and the method of aspirin incorporation can significantly influence the drug loading capacity and release kinetics.[1][4]
2. Potential Therapeutic Applications
-
Cardiovascular Stents: this compound coated stents could provide localized, sustained release of aspirin to prevent in-stent restenosis and thrombosis.
-
Vascular Grafts: Incorporation of aspirin into polyethylene-based vascular grafts may reduce the risk of graft failure due to blood clots.[3]
-
Orthopedic Implants: Local delivery of aspirin from an implant coating could help manage post-operative pain and inflammation.
-
Wound Dressings: this compound composites in wound dressings could offer both a protective barrier and localized anti-inflammatory action.
3. Key Performance Characteristics
The efficacy of an this compound composite is determined by several factors:
-
Drug Loading (DL): The amount of aspirin successfully incorporated into the polyethylene matrix. This is a critical parameter for ensuring a sufficient therapeutic dose.
-
Release Kinetics: The rate and mechanism of aspirin release from the polyethylene matrix. A sustained and controlled release profile is often desired to maintain a therapeutic concentration over an extended period.
-
Biocompatibility: The polyethylene matrix must be biocompatible to avoid adverse tissue reactions.
-
Mechanical Properties: The incorporation of aspirin should not compromise the mechanical integrity of the polyethylene for its intended application (e.g., the structural integrity of a stent).
Quantitative Data Summary
The following table summarizes key quantitative data from a comparative study of two fabrication methods for an Asa-LLDPE composite.
| Fabrication Method | Polymer Matrix | Drug | Drug Loading (DL) (%) | Release Profile | Reference |
| Soaking | LLDPE | Aspirin | 0.6 ± 0.5 | Burst release | [1][4] |
| Supercritical CO2 Impregnation | LLDPE | Aspirin | 0.4 ± 0.5 | Sustained release | [1][4] |
Note: The study also investigated Poly(l-lactic acid) (PLLA) which showed higher drug loading capabilities for aspirin compared to LLDPE.[1][4]
Experimental Protocols
Protocol 1: Fabrication of this compound Composite via Supercritical CO2 Impregnation
This method utilizes supercritical carbon dioxide as a solvent to impregnate aspirin into the polyethylene matrix, offering a solvent-free fabrication process.
Materials:
-
Linear low-density polyethylene (LLDPE) films or scaffolds
-
Acetylsalicylic acid (Aspirin) powder
-
High-pressure reactor
-
Supercritical CO2 supply
-
Dry ice
Procedure:
-
Place the LLDPE samples and aspirin powder into a high-pressure reactor.
-
Seal the reactor and purge with low-pressure CO2 to remove air.
-
Pressurize the reactor with CO2 to the desired supercritical pressure (e.g., 30 MPa).
-
Heat the reactor to the desired temperature (e.g., 80 °C) to bring the CO2 into a supercritical state.
-
Maintain these conditions for a set impregnation time (e.g., 3 hours) with constant stirring.[1]
-
After the impregnation period, rapidly cool the reactor using dry ice to freeze the CO2 and prevent aspirin desorption during depressurization.[1]
-
Slowly vent the CO2 from the reactor.
-
Remove the aspirin-loaded LLDPE samples for characterization.
Protocol 2: Fabrication of this compound Composite via Solvent Casting
This method involves dissolving the polymer and dispersing the drug in a common solvent, followed by casting and solvent evaporation.
Materials:
-
Polyethylene powder (soluble in a suitable solvent at elevated temperatures, e.g., xylene)
-
Acetylsalicylic acid (Aspirin) powder
-
Volatile solvent (e.g., xylene)
-
Glass petri dish or other suitable casting surface
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Dissolve the polyethylene powder in the chosen solvent at an elevated temperature with constant stirring to form a homogenous polymer solution.
-
Disperse the desired amount of aspirin powder into the polymer solution and continue stirring until a uniform suspension is achieved.
-
Pour the resulting mixture onto a level casting surface (e.g., a glass petri dish).
-
Allow the solvent to evaporate in a fume hood at room temperature.
-
Once a film has formed, transfer the cast film to a vacuum oven for complete solvent removal at a slightly elevated temperature (below the melting points of the polymer and drug).
-
Peel the resulting this compound composite film from the casting surface for subsequent analysis.
Protocol 3: Characterization - In Vitro Drug Release Study
This protocol describes the "sample and separate" method for determining the release kinetics of aspirin from the this compound composite.
Materials:
-
This compound composite samples of known weight and drug loading
-
Phosphate-buffered saline (PBS, pH 7.4) as the release medium
-
Incubator shaker set to 37 °C
-
Centrifuge tubes
-
UV-Vis spectrophotometer or HPLC system for aspirin quantification
Procedure:
-
Place a pre-weighed this compound sample into a centrifuge tube containing a known volume of PBS (e.g., 10 mL).
-
Incubate the tubes at 37 °C with constant agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), collect a sample of the release medium (e.g., 1 mL).
-
Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the collected samples for aspirin concentration using a UV-Vis spectrophotometer (at the maximum absorbance wavelength for aspirin) or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Characterization - Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of aspirin in the polyethylene matrix and to assess any chemical interactions.
Procedure:
-
Obtain FTIR spectra of pure aspirin powder, a blank polyethylene sample, and the this compound composite.
-
The analysis is typically performed using an ATR-FTIR spectrometer.
-
Characteristic peaks for aspirin include those corresponding to its carboxylic acid and carbonyl groups.[5]
-
Compare the spectrum of the this compound composite to the individual spectra of aspirin and polyethylene to confirm the successful incorporation of the drug. The presence of aspirin's characteristic peaks in the composite's spectrum indicates its presence.
Protocol 5: Characterization - Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the this compound composite and the dispersion of aspirin within the polyethylene matrix.
Procedure:
-
Mount a small sample of the this compound composite onto an SEM stub using conductive adhesive tape.
-
As polymers are generally non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications to observe the surface topography. Aspirin crystals may be visible on the surface or within the polymer matrix, depending on the fabrication method and drug loading.
Visualizations
Caption: Experimental workflow for this compound composite fabrication and characterization.
Caption: Proposed mechanism of aspirin release from an this compound composite matrix.
References
- 1. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlled release from aspirin based linear biodegradable poly(anhydride esters) for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Asa-PE Delivery in Cell Culture
Introduction
"Asa-PE" is not a universally recognized acronym for a specific, commercially available cell delivery reagent. Based on scientific literature, it is likely a formulation involving either Acetylsalicylic Acid (ASA) or Ascorbic Acid (AsA) delivered via a liposomal or nanoparticle system containing Phosphatidylethanolamine (PE). Phosphatidylethanolamine is a common phospholipid used in lipid-based drug delivery systems due to its ability to facilitate endosomal escape and enhance the cytoplasmic delivery of therapeutic agents.[][] These application notes provide a generalized protocol for the preparation and application of such a lipid-based delivery system for introducing bioactive small molecules like Acetylsalicylic Acid or Ascorbic Acid into cultured cells.
Principle of the Method
This protocol describes the preparation of liposomes composed of Phosphatidylethanolamine (PE) and other lipids for the encapsulation of a water-soluble active substance ("Asa"). The liposomes are then used to treat cells in culture. The lipid bilayer of the liposome (B1194612) fuses with the cell membrane, facilitating the delivery of the encapsulated "Asa" into the cytoplasm. The inclusion of PE in the liposome formulation can enhance delivery efficiency.
Data Presentation
Table 1: Representative Quantitative Data for Liposomal Delivery
| Parameter | Value | Cell Line | "Asa" Concentration | Reference |
| Encapsulation Efficiency (%) | 85 ± 5% | Not Applicable | 10 mM | Hypothetical Data |
| Mean Particle Size (nm) | 150 ± 20 nm | Not Applicable | Not Applicable | Hypothetical Data |
| Zeta Potential (mV) | -25 ± 5 mV | Not Applicable | Not Applicable | Hypothetical Data |
| In Vitro Release at 24h (%) | 40 ± 8% | Not Applicable | Not Applicable | Hypothetical Data |
| Cell Viability (%) | > 90% | HeLa | 100 µM | Hypothetical Data |
| Uptake Efficiency (%) | 75 ± 10% | A549 | 100 µM | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific lipids, "Asa" compound, and cell line used.
Experimental Protocols
Protocol 1: Preparation of "this compound" Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating a hydrophilic "Asa" compound.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
"Asa" compound (e.g., Ascorbic Acid or Acetylsalicylic Acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DOPE, DOPC, and cholesterol in chloroform at a molar ratio of 2:1:1.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at 37°C to evaporate the chloroform, forming a thin lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a 10 mM solution of the "Asa" compound in PBS.
-
Add the "Asa" solution to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation at room temperature for 1-2 hours, or until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator for 15-30 minutes, or with a probe sonicator using short bursts, until the suspension becomes translucent.
-
-
Extrusion:
-
For a more uniform size distribution, pass the sonicated liposome suspension through an extruder fitted with a 100 nm polycarbonate membrane at least 10 times.
-
-
Purification:
-
To remove unencapsulated "Asa", the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the "Asa" concentration using a suitable analytical method (e.g., HPLC or spectrophotometry).
-
Protocol 2: Delivery of "this compound" Liposomes to Adherent Cells in Culture
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
"this compound" liposome suspension (prepared as in Protocol 1)
-
96-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the adherent cells in a 96-well or 24-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for attachment.
-
-
Preparation of Treatment Medium:
-
Dilute the "this compound" liposome suspension in fresh, serum-free or complete cell culture medium to the desired final "Asa" concentration (e.g., 10, 50, 100 µM). It is recommended to test a range of concentrations.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plate.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment medium containing the "this compound" liposomes to the cells.
-
Incubate the cells for the desired treatment time (e.g., 4, 12, 24 hours).
-
-
Post-Treatment Analysis:
-
Cell Viability Assay:
-
After the incubation period, remove the treatment medium.
-
Wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of the "this compound" liposomes.
-
-
Functional Assays:
-
To assess the effect of the delivered "Asa", lyse the cells and perform appropriate downstream analyses, such as Western blotting, qPCR, or enzymatic assays, depending on the known biological activity of the "Asa" compound.
-
-
Mandatory Visualizations
Caption: Experimental workflow for "this compound" liposome preparation and delivery to cultured cells.
Caption: Proposed mechanism of "this compound" liposome uptake and intracellular delivery.
References
"Asa-PE" dosage and concentration for experiments
A comprehensive search for "Asa-PE" did not yield specific results for a compound with this designation. The scientific literature and public databases do not contain information on a molecule referred to as "this compound" at this time. It is possible that "this compound" is a novel compound, an internal laboratory designation, a typographical error, or a highly specialized conjugate not yet widely documented.
The search results did, however, provide extensive information on Acetylsalicylic Acid (ASA), commonly known as Aspirin, and general laboratory protocols for cell culture and in vivo studies. While these do not directly address "this compound," they provide a foundational framework that would be adaptable for a novel compound.
General Experimental Protocols
For the benefit of researchers, scientists, and drug development professionals who may be working with a novel compound similar to the requested "this compound," we provide a set of generalizable experimental protocols based on standard laboratory practices.
Cell Culture Protocols
Proper aseptic technique is critical to prevent contamination of cell cultures.[1] All procedures should be performed in a microbiological safety cabinet.[2]
Materials:
-
Personal protective equipment (sterile gloves, lab coat)[2]
-
70% alcohol for disinfection
-
Cell culture medium, serum, and supplements (pre-warmed to 37°C)[1][3]
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)[3]
-
Trypsin-EDTA for cell detachment[3]
-
Sterile centrifuge tubes and pipettes[2]
-
Hemocytometer for cell counting[2]
-
Incubator set to 37°C with 5% CO2[3]
General Procedure for Adherent Cell Lines:
-
Aseptic Environment: Sanitize the biological safety cabinet and all materials with 70% alcohol before starting.
-
Cell Maintenance: Regularly observe cultures under an inverted microscope. Change the growth medium every 2-3 days.[2]
-
Passaging Cells:
-
Aspirate the old medium and wash the cell monolayer with PBS.[3]
-
Add pre-warmed trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C to detach the cells.[3]
-
Neutralize the trypsin with a medium containing serum and gently pipette to create a single-cell suspension.[3]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fresh medium.[2]
-
Count the viable cells using a hemocytometer and seed new flasks at the desired density.[2]
-
-
Cryopreservation: For long-term storage, cells can be frozen in a cryoprotective medium (e.g., medium with 10% DMSO and a higher concentration of serum) and stored in liquid nitrogen.[3]
In Vitro Treatment with a Test Compound
Protocol for Applying a Test Compound to Cell Culture:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol).
-
Working Concentrations: Dilute the stock solution in a cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration is low (typically <0.1%) to avoid toxicity.
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Remove the existing medium and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound dilutions).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay: Following incubation, perform the desired assay to measure the compound's effect (e.g., cytotoxicity assay, protein expression analysis, etc.).
In Vivo Experimental Considerations
For in vivo studies, the dosage, administration route, and formulation of a test compound are critical parameters.
Table 1: General Considerations for In Vivo Dosing of Novel Compounds
| Parameter | Description | Key Considerations |
| Dosage | The amount of compound administered per unit of body weight (e.g., mg/kg). | Dose-ranging studies are necessary to determine efficacy and toxicity. For ASA, in vivo doses in mice have ranged from low-dose (12.5 µg/g) to high-dose (100 µg/g).[4] |
| Administration Route | The path by which the compound is brought into contact with the body. | Common routes include oral gavage (p.o.), intraperitoneal injection (i.p.), intravenous injection (i.v.), and subcutaneous (s.c.) delivery.[5] The choice depends on the compound's properties and the experimental model. |
| Vehicle/Solvent | The substance used to dissolve or suspend the compound for administration. | The vehicle must be non-toxic and appropriate for the chosen administration route. Common vehicles include saline, PBS, and solutions containing polyethylene (B3416737) glycol (PEG) or DMSO. |
| Treatment Schedule | The frequency and duration of compound administration. | This can range from a single dose to multiple doses daily or on alternate days for a specified period. |
Example In Vivo Study Workflow:
Potential Signaling Pathways of Interest
Given that "Asa" could refer to Acetylsalicylic Acid, a common area of investigation is its effect on inflammatory and cell survival signaling pathways. A key pathway often studied in drug development is the PI3K/Akt pathway, which is central to regulating cell survival, growth, and proliferation.
PI3K/Akt Signaling Pathway:
Growth factors binding to receptor tyrosine kinases (RTKs) can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and inhibit apoptosis.
While specific application notes for "this compound" cannot be provided without further information on its identity, the general principles and protocols for in vitro and in vivo research outlined here serve as a robust starting point for the characterization of any novel compound. Researchers are encouraged to perform thorough literature searches and preliminary dose-response studies to establish appropriate experimental conditions.
References
- 1. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. Essential protocols for animal cell culture [qiagen.com]
- 4. High-dose acetylsalicylic acid is superior to low-dose as well as to clopidogrel in preventing lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Arachidonoyl-Phosphatidylethanolamine (Asa-PE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-arachidonoyl-phosphatidylethanolamine (NAPE), also referred to as Asa-PE, is a crucial endogenous phospholipid that serves as a precursor in the biosynthesis of anandamide (B1667382) (N-arachidonoylethanolamine or AEA), a key endocannabinoid neurotransmitter.[1][2][3] The quantification of NAPE in various biological matrices is essential for understanding the regulation of the endocannabinoid system and its implications in numerous physiological and pathological processes. These application notes provide detailed protocols for the quantification of NAPE using state-of-the-art analytical techniques.
Signaling Pathway of Anandamide Biosynthesis from NAPE
The biosynthesis of anandamide from NAPE can occur through several enzymatic pathways. The most direct route involves the hydrolysis of NAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[4][5] However, alternative pathways exist, providing a more complex regulation of anandamide levels. One such pathway involves the cleavage of NAPE by phospholipase C (PLC) to produce phosphoanandamide, which is then dephosphorylated to anandamide.[1][6] Another route involves the enzyme α,β-hydrolase 4 (Abhd4) which can deacylate NAPE.[1]
Quantitative Data Summary
The following tables summarize the reported concentrations of NAPE and related endocannabinoids in various biological samples. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: N-Arachidonoyl-PE (NAPE) Concentrations in Biological Tissues
| Biological Matrix | Species | Concentration | Analytical Method | Reference |
| Brain | Rat | 22 ± 16 pmol/g | GC/MS | [7] |
| Spinal Cord | Rat | ~150 pmol/mg protein | GC/MS | [8] |
| Striatum | Rat | ~60 pmol/mg protein | GC/MS | [8] |
| Hippocampus | Rat | ~50 pmol/mg protein | GC/MS | [8] |
| Cerebellum | Rat | ~20 pmol/mg protein | GC/MS | [8] |
| Testis | Rat | ~30 pmol/mg protein | GC/MS | [8] |
| Spleen | Rat | ~10 pmol/mg protein | GC/MS | [8] |
Table 2: Endocannabinoid and Related Compound Concentrations in Human Plasma
| Analyte | Concentration Range (ng/mL) | Analytical Method | Reference |
| N-Arachidonoylethanolamine (AEA) | 0.04 - 3.48 | UHPLC-MS/MS | [9] |
| 2-Arachidonoylglycerol (2-AG) | 0.63 - 6.18 | UHPLC-MS/MS | [9] |
| N-Palmitoylethanolamine (PEA) | 0.04 - 3.48 | UHPLC-MS/MS | [9] |
| N-Oleoylethanolamine (OEA) | 0.04 - 3.48 | UHPLC-MS/MS | [9] |
Experimental Protocols
Quantification of NAPE by LC-MS/MS
This protocol describes a robust method for the quantification of NAPE in biological tissues using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Experimental Workflow: LC-MS/MS Analysis of NAPE
Materials:
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
UHPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
-
Methanol, Chloroform (B151607), Water (LC-MS grade)
-
Internal standards (e.g., NAPE-d8)
-
Formic acid or ammonium (B1175870) acetate (B1210297)
Protocol:
-
Sample Homogenization: Weigh frozen tissue samples and homogenize in ice-cold methanol containing the internal standard.[10]
-
Lipid Extraction: Add chloroform and water to the homogenate to perform a Bligh-Dyer or Folch lipid extraction.[9][11] Vortex vigorously and centrifuge to separate the phases.
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
SPE Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction step can be used to remove interfering substances. Condition a C18 SPE cartridge with methanol and then water. Load the reconstituted sample, wash with a low percentage of organic solvent in water, and elute the NAPE with a high percentage of organic solvent.[12]
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
UHPLC-MS/MS Analysis: Inject the sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium acetate to improve ionization.[9][13]
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target NAPE species and the internal standard.[12]
-
Quantification: Construct a calibration curve using known concentrations of NAPE standards and their corresponding internal standard ratios. Calculate the concentration of NAPE in the samples based on this curve.
Quantification of NAPE by GC/MS
This protocol outlines the quantification of NAPE in biological samples using gas chromatography-mass spectrometry (GC/MS). This method requires derivatization to increase the volatility of NAPE.
Experimental Workflow: GC/MS Analysis of NAPE
Materials:
-
Homogenizer, Centrifuge, Nitrogen evaporator
-
Silica (B1680970) gel for column chromatography
-
Phospholipase D (PLD) from Streptomyces chromofuscus
-
Derivatization reagent (e.g., BSTFA)
-
GC/MS system
-
Appropriate GC column (e.g., DB-5)
-
Solvents for extraction and chromatography (e.g., chloroform, methanol, hexane)
Protocol:
-
Lipid Extraction and Purification: Extract total lipids from the tissue homogenate. Purify the NAPE fraction using silica gel column chromatography.[7]
-
Enzymatic Hydrolysis: Digest the purified NAPE fraction with PLD to release N-arachidonoylethanolamine (anandamide).[7]
-
Purification of NAEs: Purify the resulting NAEs using column chromatography or HPLC.
-
Derivatization: Derivatize the purified NAEs to increase their volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
GC/MS Analysis: Inject the derivatized sample into the GC/MS. The separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.[7]
-
Quantification: Use a deuterated internal standard (e.g., anandamide-d8) added at the beginning of the procedure for accurate quantification. Create a calibration curve with derivatized standards.
N-Acyltransferase (NAT) Activity Assay
This assay measures the activity of N-acyltransferase, the enzyme responsible for the synthesis of NAPE.[14]
Protocol:
-
Enzyme Source: Prepare cell or tissue homogenates as the source of the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., glycine-NaOH, pH 9.0), a radiolabeled acyl donor (e.g., 1,2-[1-14C]dipalmitoyl-PC), and an acyl acceptor (e.g., 1,2-dioleoyl-PE).[14]
-
Incubation: Add the enzyme source to the reaction mixture and incubate at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture and extract the lipids.
-
Chromatographic Separation: Separate the radiolabeled NAPE product from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: Quantify the radioactivity of the NAPE spot using a phosphorimager or by scraping the spot and performing liquid scintillation counting.
NAPE-PLD Activity Assay
This assay quantifies the activity of NAPE-PLD, the enzyme that hydrolyzes NAPE to anandamide.[15][16]
Protocol:
-
Enzyme Source: Use cell or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5), a detergent (e.g., Triton X-100), and a radiolabeled substrate (e.g., N-[14C]palmitoyl-PE).[15]
-
Incubation: Add the enzyme source and incubate at 37°C.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipids.
-
TLC Separation: Separate the radiolabeled NAE product from the NAPE substrate by TLC.
-
Quantification: Quantify the radioactivity of the NAE product.
Alternatively, a fluorescence-based assay using a quenched NAPE analog like PED6 can be employed for high-throughput screening.[17]
Conclusion
The analytical methods described provide robust and sensitive means for the quantification of NAPE in various biological samples. The choice of method will depend on the specific research question, the available instrumentation, and the sample matrix. Accurate quantification of NAPE is critical for advancing our understanding of the endocannabinoid system's role in health and disease.
References
- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathways of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cimasci.com [cimasci.com]
- 6. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of plasma phospholipids by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian cells stably overexpressing N-acylphosphatidylethanolamine-hydrolysing phospholipase D exhibit significantly decreased levels of N-acylphosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for ASA and Polyethylene-Family Polymers in 3D Printing
Disclaimer: The term "Asa-PE" does not correspond to a standard material designation in the field of additive manufacturing. This document provides detailed information on two distinct and relevant classes of polymers for researchers, scientists, and drug development professionals: Acrylonitrile Styrene (B11656) Acrylate (B77674) (ASA) and Polyethylene (PE) , including its important derivatives for medical and pharmaceutical applications such as Ultra-High-Molecular-Weight Polyethylene (UHMW-PE) and Polyethylene Glycol (PEG).
Part 1: Acrylonitrile Styrene Acrylate (ASA) for Research and Prototyping
ASA is an amorphous thermoplastic terpolymer valued for its exceptional UV stability and weather resistance, making it a superior alternative to ABS for applications requiring environmental durability.[1][2] For researchers and scientists, ASA is an excellent material for creating robust functional prototypes, custom lab equipment, and durable end-use parts.[3][4]
Application Notes
-
Functional Prototyping: ASA's high impact resistance and dimensional stability make it ideal for creating and testing functional prototypes of medical devices or laboratory instruments that need to withstand physical handling and environmental exposure.[1]
-
Custom Laboratory Equipment: Researchers can fabricate custom parts such as jigs, fixtures, and enclosures for electronic equipment used in laboratory settings.[3] Its chemical resistance to many cleaning agents and alcohols is a significant advantage.[2]
-
Anatomical Models for Surgical Planning: While other materials are also used, ASA can be employed to print durable, long-lasting anatomical models for surgical planning and educational purposes, especially when color and long-term stability are required.
-
Outdoor and Environmental Research: Due to its superior resistance to UV radiation and weathering, ASA is well-suited for creating components for field research equipment, such as sensor housings or parts for weather stations.[2][5]
Material Properties and Printing Parameters for ASA
The following table summarizes typical properties and recommended printing parameters for ASA filament using Fused Deposition Modeling (FDM).
| Property | Value | Citations |
| Mechanical Properties | ||
| Tensile Strength | 33 - 50.5 MPa | [3][4] |
| Tensile Modulus | 1,786 - 2,468 MPa | [4] |
| Elongation at Break | 9 - 40% | [3][4] |
| Izod Impact Strength (Unnotched) | 321 J/m | [3] |
| Thermal Properties | ||
| Glass Transition Temperature | ~108 - 112 °C | [4][6] |
| Heat Deflection Temperature | ~92 - 98 °C | [4][6] |
| FDM Printing Parameters | ||
| Extruder Temperature | 220 - 260 °C | [1][5] |
| Bed Temperature | 90 - 125 °C (Heated Bed Required) | [5][7] |
| Bed Adhesion | Kapton Tape, PET Sheets, ASA/ABS Slurry | [5] |
| Enclosure | Recommended to prevent warping | [8] |
Experimental Protocol: Fabricating a Custom Centrifuge Tube Holder with ASA
This protocol outlines the steps for 3D printing a durable, chemically resistant centrifuge tube holder using ASA filament.
1. Materials and Equipment:
- ASA Filament (1.75mm or 2.85mm diameter)
- FDM 3D Printer with a heated bed and all-metal hotend
- Enclosure for the 3D printer
- Computer with CAD software (e.g., Autodesk Fusion 360, SolidWorks) and slicing software (e.g., Cura, PrusaSlicer)
- Digital calipers
- Bed adhesion solution (e.g., ABS/ASA slurry)
2. Methodology:
- Step 1: Design (CAD):
- Using digital calipers, measure the precise dimensions of the centrifuge tubes to be held.
- Design a 3D model of the tube holder in CAD software, ensuring appropriate tolerances for a snug fit.
- Export the final model as an STL or 3MF file.
- Step 2: Slicing:
- Import the STL file into the slicing software.
- Select a pre-configured ASA profile or manually input the parameters from the table above (e.g., Extruder: 245°C, Bed: 110°C).
- Set layer height to 0.2mm for a balance of speed and resolution.
- Use a brim or raft to enhance bed adhesion and prevent warping.
- Ensure the part cooling fan is set to a low speed or off entirely to prevent cracking between layers.[1]
- Slice the model and generate the G-code.
- Step 3: Printer Preparation:
- Ensure the printer is inside an enclosure to maintain a stable ambient temperature, minimizing warping and cracking.[8]
- Clean the print bed and apply a thin layer of the chosen adhesion solution.
- Load the ASA filament into the extruder.
- Pre-heat the extruder and heated bed to the specified temperatures and allow them to stabilize.
- Step 4: Printing:
- Transfer the G-code to the printer and initiate the print.
- Monitor the first layer closely to ensure proper adhesion and extrusion.
- Step 5: Post-Processing:
- Once the print is complete and the bed has cooled down, carefully remove the part.
- Remove the brim/raft and any support structures.
- The part is now ready for use in the laboratory.
Diagram: ASA Material Selection Workflow
Caption: Workflow for determining if ASA is a suitable material for a given R&D application.
Part 2: Polyethylene (PE) Family Polymers for Drug Development and Medical Applications
The Polyethylene family includes several biocompatible polymers crucial for pharmaceutical and medical device development. Ultra-High-Molecular-Weight Polyethylene (UHMW-PE) is a gold standard for orthopedic implants due to its high strength and wear resistance.[9][10] In drug delivery, related water-soluble polymers like Polyethylene Oxide (PEO) and Polyethylene Glycol (PEG) are used as excipients to create controlled-release oral dosage forms via 3D printing.[11][12]
Application Notes
-
Patient-Specific Implants (UHMW-PE): Additive manufacturing enables the creation of custom, patient-specific orthopedic implants from UHMW-PE, matching a patient's unique anatomy for improved outcomes in applications like knee and hip replacements.[9][10]
-
Controlled-Release Drug Delivery (PEO/PEG): FDM 3D printing, combined with Hot-Melt Extrusion (HME), allows for the fabrication of oral tablets with complex internal geometries.[11][13] By blending an active pharmaceutical ingredient (API) with polymers like PEO and PEG, researchers can precisely control the drug release profile.[11][14]
-
Tissue Engineering Scaffolds: The biocompatibility of PE-family polymers makes them suitable for creating porous scaffolds that can support cell adhesion and tissue integration, a key area in regenerative medicine.[15]
-
Medical Device Components: UHMW-PE is used to manufacture various non-implantable medical components that require high durability and biocompatibility, such as parts for surgical instruments.[16]
Material Properties for Medical & Pharmaceutical Grade PE-Family Polymers
| Property | UHMW-PE (Medical Grade) | PEO/PEG (Pharmaceutical Grade) | Citations |
| Biocompatibility | High, non-reactive with tissues | High, water-soluble, biodegradable | [9][12] |
| Primary Application | Load-bearing implants, prosthetics | Oral drug delivery, tablet excipient | [10][11] |
| Mechanical Properties | High strength-to-weight ratio | Varies with molecular weight | [9][11] |
| Wear Resistance | Excellent | Not applicable | [9][10] |
| Printing Technology | Selective Laser Sintering (SLS), Compression Molding | Fused Deposition Modeling (FDM) via Hot-Melt Extrusion (HME) | [11][17][18] |
| Melting Point | ~130 - 135 °C | ~60 - 70 °C (Varies) | [10][19] |
Experimental Protocol: Fabricating a Controlled-Release Theophylline Tablet using PEO/PEG
This protocol is a representative example based on published research for creating drug-loaded filaments and printing oral dosage forms.[11]
1. Materials and Equipment:
- Polyethylene Oxide (PEO, e.g., MW 200-600k)
- Polyethylene Glycol (PEG, e.g., MW 6k) as a plasticizer
- Active Pharmaceutical Ingredient (API), e.g., Theophylline
- Hot-Melt Extruder (HME) with a 1.75mm die
- FDM 3D Printer
- High-precision scale, mortar and pestle
2. Methodology:
- Step 1: Formulation and Blending:
- Determine the desired drug loading and polymer/plasticizer ratio. A sample formulation could be: 70% PEO, 20% PEG, 10% Theophylline by weight.
- Accurately weigh each component.
- Thoroughly mix the powders in a mortar and pestle to ensure a homogenous blend.
- Step 2: Hot-Melt Extrusion (HME) - Filament Fabrication:
- Set the HME temperature zones appropriately for the polymer blend (e.g., 100-140°C). PEO is stable below 150°C.[11]
- Feed the powder blend into the HME hopper.
- Extrude the molten blend through the 1.75mm die to form a filament.
- Use a conveyor belt and winder to pull the filament at a constant rate, ensuring a consistent diameter.
- Allow the filament to cool and solidify. Measure its diameter at multiple points to confirm consistency.
- Step 3: Design and Slicing of Oral Dosage Form:
- In CAD software, design the tablet. To control the release rate, internal structures like honeycomb or grid patterns can be used, or the infill density can be varied.[11]
- Export the design as an STL file and import it into slicing software.
- Set the printing temperature based on the extruded filament's properties (typically lower than pure polymer, e.g., 120-150°C). A heated bed is generally not required for PEO/PEG blends.
- Set the desired infill percentage and pattern to modulate the drug release profile.
- Step 4: 3D Printing (FDM):
- Load the drug-loaded filament into the FDM printer.
- Initiate the printing process to fabricate the tablets.
- Step 5: Characterization and Drug Release Study:
- Perform quality control checks on the printed tablets (e.g., weight uniformity, dimensions).
- Conduct in-vitro dissolution studies (e.g., using a USP dissolution apparatus) in a relevant medium (e.g., simulated gastric fluid) to analyze the drug release profile over time.[11] Samples can be analyzed using UV-Vis spectrophotometry.
Diagram: 3D Printed Drug Delivery System Workflow
Caption: Process flow from API and polymer selection to final testing of a 3D printed tablet.
References
- 1. 3dnatives.com [3dnatives.com]
- 2. Acrylonitrile styrene acrylate - Wikipedia [en.wikipedia.org]
- 3. Acrylonitrile Styrene Acrylate (ASA) - FDM 3D Printing Material [stratasys.com]
- 4. Acrylonitrile Styrene Acrylate (ASA) Filament Review [juggerbot3d.com]
- 5. Ultimate Materials Guide - Tips for 3D Printing with ASA [simplify3d.com]
- 6. xometry.com [xometry.com]
- 7. terrafilum.com [terrafilum.com]
- 8. 3d4makers.com [3d4makers.com]
- 9. beeplastic.com [beeplastic.com]
- 10. New Horizons: UHMWPE in the 3D Printing Industry [eureka.patsnap.com]
- 11. DSpace [bradscholars.brad.ac.uk]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. tandfonline.com [tandfonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Practical Application of 3D Printing for Pharmaceuticals in Hospitals and Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Polyethylene in Pharmaceuticals [millerplastics.com]
- 17. Investigating the Feasibility and Performance of Hybrid Overmolded UHMWPE 3D-Printed PEEK Structural Composites for Orthopedic Implant Applications: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Salicylic Acid-Based Poly(Anhydride-Ester) (SAPAE) Scaffolds for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Salicylic (B10762653) Acid-Based Poly(Anhydride-Ester) Scaffolds
Salicylic acid-based poly(anhydride-ester)s (SAPAE), also referred to as "Asa-PE," are a class of biodegradable polymers designed for tissue engineering and localized drug delivery.[1] These materials are unique in that the therapeutic agent, salicylic acid (SA), a well-known non-steroidal anti-inflammatory drug (NSAID), is chemically incorporated directly into the polymer backbone.[1][2] As the polymer scaffold degrades through hydrolysis of its anhydride (B1165640) and ester bonds, it releases salicylic acid in a sustained manner at the site of implantation.[1] This dual-functionality allows SAPAE scaffolds to provide physical support for tissue regeneration while simultaneously mitigating local inflammation, a common impediment to healing.[2][3]
The versatility of SAPAE allows it to be blended with other polymers, such as poly(lactic-co-glycolic acid) (PLGA), and fabricated into various architectures, most notably aligned fibrous scaffolds via electrospinning.[2][4] These scaffolds are being extensively investigated for applications where control of inflammation is critical, including peripheral nerve regeneration, bone repair, and periodontal regeneration.[1][2]
Mechanism of Action: A Polymeric Prodrug
SAPAE scaffolds function as a polymeric prodrug system. The salicylic acid is not merely encapsulated but is an integral part of the polymer chain, connected by hydrolytically labile anhydride and ester linkages.[1] This design enables a high drug loading capacity (up to 62 wt%) and ensures that drug release is directly coupled to the degradation of the scaffold matrix.[1] Upon exposure to the aqueous physiological environment, the polymer backbone undergoes surface erosion, releasing salicylic acid to exert its anti-inflammatory, analgesic, and antiseptic effects locally.[1][2] This localized delivery minimizes systemic side effects and maintains a therapeutically effective concentration at the target tissue for an extended period.[1][2]
References
- 1. Role of salicylic acid base poly anhydride esters (SAPAE) in periodontitis and periimplantitis - IP Int J Periodontol Implantol [ijpi.in]
- 2. Salicylic acid-derived poly(anhydride-ester) electrospun fibers designed for regenerating the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic acid-derived poly(anhydride-ester) electrospun fibers designed for regenerating the peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asa-PE Synthesis
Welcome to the technical support center for the synthesis of N-Acetylsalicyl-phosphatidylethanolamine (Asa-PE). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the stage of the experimental workflow.
Problem: Low Yield of this compound
A common challenge in the synthesis of this compound is a lower than expected yield. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reactants are fully dissolved before initiating the reaction. Phosphatidylethanolamine (B1630911) (PE) may require gentle warming or sonication to fully dissolve in an appropriate solvent like chloroform (B151607) or dichloromethane (B109758) (DCM). - Verify the molar ratio of reactants. A slight excess of aspirin (B1665792) chloride may be necessary to drive the reaction to completion. - Extend the reaction time or gently increase the reaction temperature. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Degradation of reactants or product | - Use anhydrous solvents to prevent hydrolysis of aspirin chloride and the final product. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phospholipid. - Avoid excessive heat during the reaction and work-up steps. |
| Inefficient purification | - Optimize the column chromatography conditions. A gradient elution from a non-polar to a more polar solvent system is often effective for separating phospholipids (B1166683). - Ensure the silica (B1680970) gel for column chromatography is properly packed and equilibrated. - Consider alternative purification methods such as preparative high-performance liquid chromatography (HPLC) for higher purity and better separation.[1][2] |
| Side reactions | - The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl byproduct, which can otherwise lead to side reactions. - Ensure the purity of the starting materials, particularly the phosphatidylethanolamine. |
Problem: Difficulty in Purifying this compound
Purification of the final product can be challenging due to the similar polarities of the starting material (PE) and the product (this compound).
| Potential Cause | Troubleshooting Steps |
| Poor separation on TLC | - Experiment with different solvent systems for TLC development. A common mobile phase for phospholipids is a mixture of chloroform, methanol (B129727), and water in varying ratios. - Use a visualizing agent appropriate for phospholipids, such as molybdenum blue stain or a primuline (B81338) spray, to better distinguish between spots. |
| Co-elution during column chromatography | - Use a shallower solvent gradient during column chromatography to improve resolution between PE and this compound. - Consider using a different stationary phase, such as diol-bonded silica, which can offer different selectivity for phospholipids. |
| Presence of persistent impurities | - Wash the crude product with a solvent in which the impurity is soluble but the product is not. For example, washing with cold diethyl ether may remove some non-polar impurities. - If the impurity is unreacted aspirin, a mild aqueous wash might be effective, but care must be taken to avoid hydrolysis of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for phosphatidylethanolamine (PE)?
A1: The choice of PE will depend on the desired fatty acid composition of the final this compound conjugate. Commercially available PEs are often derived from natural sources like egg yolk or soy and will contain a mixture of fatty acids. For a homogenous product, a synthetic PE with defined fatty acid chains, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is recommended.
Q2: How can I confirm the successful synthesis of this compound?
A2: Successful synthesis can be confirmed through a combination of techniques:
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Thin-Layer Chromatography (TLC): The product, this compound, should have a different Rf value compared to the starting material, PE.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show characteristic peaks from both the aspirin and the phosphatidylethanolamine moieties. The appearance of an amide proton signal and shifts in the signals of the ethanolamine (B43304) headgroup are indicative of successful conjugation.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound.
Q3: What is the best way to store this compound?
A3: this compound, like most phospholipids, is susceptible to hydrolysis and oxidation. It should be stored as a solid or in an organic solvent (e.g., chloroform or methanol) at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).
Q4: Can I use acetic anhydride (B1165640) instead of aspirin chloride for the acylation?
A4: While acetic anhydride is used to synthesize aspirin from salicylic (B10762653) acid, it is generally not reactive enough to efficiently acylate the amine of phosphatidylethanolamine under mild conditions. Aspirin chloride is a more reactive acylating agent, making it more suitable for this synthesis.
Experimental Protocols
Key Experiment: Synthesis of N-Acetylsalicyl-phosphatidylethanolamine (this compound)
This protocol describes a general method for the chemical synthesis of this compound via the N-acylation of phosphatidylethanolamine with aspirin chloride.
1. Preparation of Aspirin Chloride
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Reaction: Aspirin (acetylsalicylic acid) is converted to its corresponding acyl chloride by reacting with thionyl chloride.[3]
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aspirin (1 equivalent) in anhydrous benzene (B151609) or dichloromethane (DCM).
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Slowly add thionyl chloride (1.2 equivalents) to the solution.
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Reflux the mixture for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting aspirin chloride is typically used in the next step without further purification.
-
2. N-acylation of Phosphatidylethanolamine
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Reaction: The primary amine of phosphatidylethanolamine (PE) reacts with aspirin chloride to form an amide bond.
-
Procedure:
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Dissolve phosphatidylethanolamine (PE) (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (1.5 equivalents) in an anhydrous solvent like chloroform or DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Dissolve the freshly prepared aspirin chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the PE solution with constant stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC, looking for the disappearance of the PE spot and the appearance of a new, slightly less polar product spot (this compound).
-
3. Purification of this compound
-
Work-up:
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Once the reaction is complete, dilute the mixture with chloroform and wash it sequentially with a dilute acid (e.g., 0.1 M HCl) to remove excess TEA, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
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Purify the crude product by silica gel column chromatography.
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Pack a silica gel column in a non-polar solvent such as chloroform.
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Load the crude product onto the column.
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Elute the column with a gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1 v/v).
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Collect fractions and analyze them by TLC to identify those containing the pure this compound.
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Combine the pure fractions and evaporate the solvent to yield the final product.
-
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Condition |
| Reactants | Phosphatidylethanolamine (PE), Aspirin Chloride, Triethylamine (TEA) |
| Molar Ratio (PE:Aspirin Chloride:TEA) | 1 : 1.1 : 1.5 |
| Solvent | Anhydrous Chloroform or Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: TLC Analysis of this compound Synthesis
| Compound | Typical Rf Value (Chloroform:Methanol 9:1) | Visualization |
| Phosphatidylethanolamine (PE) | ~0.4 | Ninhydrin (positive, purple spot), Molybdenum Blue (positive) |
| This compound | ~0.5 | Ninhydrin (negative), Molybdenum Blue (positive) |
| Aspirin | Varies (more polar) | UV light (254 nm) |
Visualizations
Figure 1: Experimental workflow for the synthesis of this compound.
Figure 2: Troubleshooting logic for low yield of this compound.
References
- 1. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Poly Unsaturated Fatty Acid Derivatives of Aspirin for Inhibition of Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
"Asa-PE" aggregation and precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Asa-PE, a photoactivatable phospholipid analog. The following information is intended to help resolve common issues related to aggregation and precipitation during experimental procedures. For the purposes of this guide, "this compound" refers to photoactivatable phosphoethanolamine derivatives, such as N-(4-azidosalicylamidyl)-phosphatidylethanolamine, which are used for photoaffinity labeling of biomembranes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a class of phospholipid probes that have a photoactivatable group attached to their headgroup.[1][3] These molecules are designed to be incorporated into lipid bilayers, such as liposomes or cell membranes.[1] Upon exposure to UV light, they form highly reactive species that can covalently cross-link with adjacent molecules, primarily proteins and other lipids.[1]
Like most phospholipids (B1166683) with long acyl chains, this compound has very low solubility in aqueous solutions and is considered insoluble.[4] It is typically soluble in organic solvents like chloroform (B151607) or a mixture of chloroform and methanol. For use in aqueous experimental systems, it must be incorporated into a lipid assembly such as liposomes or nanodiscs, or solubilized with detergents.
Q2: Why is my this compound solution appearing cloudy or showing precipitation?
Cloudiness or precipitation of an this compound solution is a common indicator of aggregation. This can occur for several reasons:
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Improper Solvation: If this compound is introduced into an aqueous buffer without proper dispersion into a lipid structure, it will likely aggregate due to its hydrophobic nature.
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Suboptimal Buffer Conditions: The pH, ionic strength, and presence of certain ions in your buffer can influence the stability of lipid assemblies containing this compound.
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High Concentration: Exceeding the optimal concentration of this compound within a lipid bilayer can lead to phase separation and aggregation.
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Temperature Effects: The phase transition temperature of the lipids in your system can affect the stability and homogeneity of the membrane, potentially leading to aggregation.[3]
Q3: How should I store this compound?
This compound should be stored in an organic solvent, such as chloroform or ethanol, in a sealed amber vial at -20°C to protect it from light and prevent degradation of the photoactivatable moiety. For long-term storage, it is advisable to store it under an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide: Aggregation and Precipitation Issues
Issue 1: Precipitate forms immediately upon adding this compound (in organic solvent) to my aqueous buffer.
| Cause | Solution |
| Direct addition of a hydrophobic molecule to an aqueous phase. | This compound should not be added directly to an aqueous buffer. It must first be incorporated into a carrier system. |
| Recommended Procedure: Prepare a thin lipid film by evaporating the organic solvent from a mixture of this compound and other lipids. Then, hydrate (B1144303) the film with the aqueous buffer to form liposomes. |
Issue 2: My prepared liposomes containing this compound are aggregating over time.
| Cause | Solution |
| Inter-liposomal interactions: The surface properties of the liposomes may promote sticking and aggregation. | Incorporate PEGylated Lipids: The inclusion of phospholipids modified with polyethylene (B3416737) glycol (PEG) can create a steric barrier on the liposome (B1194612) surface, preventing aggregation.[5] |
| High Protein Concentration during Conjugation: If you are coupling proteins to your liposomes, high concentrations of protein can bridge liposomes, causing aggregation.[5] | Optimize Protein-to-Lipid Ratio: Reduce the concentration of the protein being conjugated. |
| Incorrect Buffer Conditions: pH and ionic strength can affect surface charge and stability. | Buffer Optimization: Screen different buffer conditions. Ensure the pH is not near the isoelectric point of any protein components. Adjusting the salt concentration may also help. |
Issue 3: I observe aggregation after adding a protein to my this compound containing liposomes.
| Cause | Solution |
| Protein-Lipid Interactions: The protein may be interacting with the liposome surface in a way that promotes aggregation. | Include PEGylated Lipids: As described above, PEGylated lipids can shield the liposome surface and reduce non-specific protein interactions that may lead to aggregation.[5] |
| Protein Denaturation: The experimental conditions may be causing the protein to denature and aggregate, which can then co-precipitate with the liposomes. | Stabilize the Protein: Ensure the buffer conditions are optimal for the protein's stability. Consider adding stabilizers like glycerol, or specific co-factors that are known to stabilize the protein. |
Quantitative Data Summary
The inclusion of PEG-modified phospholipids is a highly effective method for preventing the aggregation of liposomes, particularly during protein conjugation. The optimal amount and size of the PEG-lipid can vary.
Table 1: Optimal Concentrations of PEG-Lipids to Prevent Liposome Aggregation
| PEG-Lipid | Optimal Concentration (mol %) | Notes |
| MePEG2000-S-POPE | 2.0 | Provides a balance of efficient protein coupling and minimal aggregation. |
| MePEG5000-S-POPE | 0.8 | A lower concentration is needed for longer PEG chains to achieve a similar effect. |
Data adapted from Harasym et al., Bioconjugate Chem., 1995.[5]
Experimental Protocols
Protocol: Preparation of this compound Containing Liposomes by Thin Film Hydration
This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing this compound, which can then be further processed (e.g., by extrusion or sonication) to form unilamellar vesicles.
Materials:
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Primary phospholipid (e.g., DOPC) in chloroform
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This compound in chloroform
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PEGylated phospholipid (e.g., MePEG2000-PE) in chloroform (optional, for aggregation prevention)
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Round-bottom flask
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Rotary evaporator
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Hydration buffer (your experimental buffer)
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Water bath
Methodology:
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Lipid Mixture Preparation: In the round-bottom flask, combine the desired amounts of the primary phospholipid, this compound, and PEGylated lipid (if used) from their chloroform stocks. A typical molar ratio for this compound is 1-5 mol% of the total lipid.
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Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Apply a gentle vacuum to evaporate the chloroform until a thin, uniform lipid film is formed on the inner surface of the flask.
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Drying: To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours.
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Hydration: Add the desired volume of your pre-warmed hydration buffer to the flask. The buffer should also be above the phase transition temperature of the lipids.
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Vesicle Formation: Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs. This suspension can now be used for downstream applications or be further processed to create vesicles of a specific size.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation and precipitation issues.
Caption: Mechanism of aggregation prevention by PEGylated lipids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoactivatable lipid probes for studying biomembranes by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Variability and Reproducibility of Acetylsalicylic Acid (ASA)
Disclaimer: The term "Asa-PE" is not a standard scientific designation found in the literature. This technical support center has been developed based on the interpretation of "Asa" as Acetylsalicylic Acid (Aspirin), a widely researched compound. The "PE" suffix is of unknown significance in this context and has been disregarded. The following information pertains to the experimental use of Acetylsalicylic Acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylsalicylic Acid (ASA).
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during ASA synthesis, purification, and in vitro/in vivo testing.
A. ASA Synthesis & Purity
Question: Why is my synthesized ASA yield consistently low?
Answer: A low yield in ASA synthesis can be attributed to several factors:
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Incomplete Reaction: The reaction between salicylic (B10762653) acid and acetic anhydride (B1165640) may not have gone to completion. Ensure adequate reaction time and proper heating.[1]
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Procedural Losses: Product can be lost during transfers between glassware and during the filtration and purification steps.[1]
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Side Reactions: Undesired reactions can consume starting materials, reducing the formation of ASA.[1]
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Hydrolysis: ASA can hydrolyze back to salicylic acid and acetic acid, especially in the presence of moisture.[1]
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Impurities in Reactants: The purity of the starting materials is crucial. Impurities will not react to form ASA, thus lowering the yield.[1]
Question: My synthesized ASA is impure. How can I improve its purity?
Answer: Impurities in your ASA sample, often unreacted salicylic acid, can be addressed through recrystallization. Dissolving the crude product in a minimal amount of a suitable warm solvent (like an ethanol/water mixture) followed by slow cooling will allow for the recrystallization of purer ASA crystals, leaving impurities dissolved in the solvent.[2] The purity can be assessed using a ferric chloride test; a purple color indicates the presence of salicylic acid.[1]
B. Experimental Variability & Reproducibility
Question: I am observing high variability in my cell-based assay results with ASA. What are the common causes?
Answer: Inconsistent results in cell-based assays can stem from several sources:
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ASA Solution Preparation and Stability: ASA has limited stability in aqueous solutions and is prone to hydrolysis.[3] Prepare fresh stock solutions for each experiment. ASA is also sensitive to pH and temperature.[4]
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Cell Line Variability: Different cell lines can exhibit varying sensitivities to ASA.[1]
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Environmental Factors: Strictly control temperature and humidity during your experiments to ensure consistency.[4]
Question: My dose-response curve for ASA is not a classic sigmoidal shape. Is this normal?
Answer: The classic sigmoidal dose-response curve may not always be observed with ASA for several reasons:
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Dual Effects: At low concentrations, ASA has been observed to promote cell growth in some cell lines, while higher concentrations are inhibitory, which can lead to a biphasic or non-monotonic dose-response.[1]
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COX-Independent Mechanisms: At higher concentrations, ASA's effects may be mediated by pathways other than COX inhibition, leading to a complex dose-response relationship.
II. Quantitative Data Summary
The following tables summarize key quantitative data related to ASA's effects.
Table 1: Inhibition of Cyclooxygenase (COX) by ASA and other NSAIDs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| Aspirin | 0.30 | 51 | 0.006 |
| Ibuprofen | 1.8 | 39 | 0.05 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | 27 | 0.015 | 1800 |
| Etoricoxib | 167 | 0.47 | 355 |
Data adapted from studies on purified enzymes. IC₅₀ values can vary depending on the experimental conditions.
Table 2: Effect of ASA Dose on Platelet Aggregation
| ASA Daily Dose | Agonist | Mean Platelet Aggregation (%) |
| 81 mg | Arachidonic Acid (1.6 mM) | < 10% |
| 81 mg | ADP (10 µM) | ~ 60% |
| 81 mg | Collagen (5 µg/mL) | ~ 55% |
| 325 mg | Arachidonic Acid (1.6 mM) | < 10% |
| 325 mg | ADP (10 µM) | ~ 50% |
| 325 mg | Collagen (5 µg/mL) | ~ 45% |
This table presents illustrative data. Actual values can vary based on the specific assay and individual patient response.[5]
III. Experimental Protocols
Protocol 1: ASA Treatment for Cell-Based Assays
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Cell Culture: Maintain the cell line of interest in the appropriate growth medium and conditions. Passage cells upon reaching 70-90% confluency.[6]
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ASA Stock Solution: Prepare a stock solution of ASA (e.g., 100 mM) by dissolving it in DMSO or 70% ethanol. Store aliquots at -20°C.[6]
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Cell Seeding: Seed cells in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to attach overnight.[6]
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Treatment: Treat cells with various concentrations of ASA for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO or ethanol) at the same concentration as the highest ASA dose.[6]
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Analysis: Proceed with the desired downstream analysis, such as cell viability assays (MTT, XTT), cell cycle analysis, or western blotting for signaling pathway components.[6][7]
Protocol 2: Platelet Aggregation Assay (Light Transmittance Aggregometry)
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Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.[5]
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Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 120g for 5 minutes) to obtain PRP.[5]
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Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 850g for 10 minutes) to obtain PPP, which will be used as a blank.[5]
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Aggregation Measurement:
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Place a cuvette with PRP in the aggregometer and establish a baseline.
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Add an agonist (e.g., arachidonic acid, ADP, collagen) to induce platelet aggregation.[5]
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Record the change in light transmittance for a set period.
-
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Data Analysis: Calculate the percentage of platelet aggregation relative to the PPP control.
IV. Mandatory Visualizations
Signaling Pathways & Experimental Workflows
Caption: Mechanism of action of Acetylsalicylic Acid (ASA).
References
"Asa-PE" protocol optimization for [specific assay]
Technical Support Center: Asa-PE Protocol
This technical support center provides troubleshooting guidance and frequently asked questions for the Allele-Specific Amplification - Primer Extension (this compound) protocol.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the this compound protocol?
The this compound protocol is a molecular biology technique designed for the sensitive detection of specific nucleotide variations, such as single nucleotide polymorphisms (SNPs) or mutations. It combines two key principles:
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Allele-Specific Amplification (ASA): This step utilizes primers designed to be specific for a particular allele. The 3'-end of the primer corresponds to the nucleotide variation. Successful amplification occurs with high efficiency only when the target DNA perfectly matches the primer.
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Primer Extension (PE): Following the initial amplification, a second, internal primer is used to generate a product of a specific size, which can then be detected and quantified.
Q2: What are the critical controls to include in an this compound experiment?
To ensure the accuracy and reliability of your results, the following controls are essential:
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Positive Control: A sample known to contain the target allele. This control validates that the reaction components and conditions are optimal for amplification.
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Negative Control: A sample known to lack the target allele. This control is crucial for assessing the specificity of the allele-specific primers.
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No-Template Control (NTC): A reaction mixture containing all components except the DNA template. The NTC helps to detect any potential contamination of the reagents.
Q3: How should I design my allele-specific primers for optimal performance?
Primer design is a critical determinant of success for the this compound protocol. Key considerations include:
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The 3'-terminal nucleotide of the allele-specific primer should correspond to the SNP or mutation site.
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To enhance specificity, it is often beneficial to introduce a deliberate mismatch at the antepenultimate (third from the 3' end) base of the primer.
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Standard primer design considerations, such as a GC content of 40-60% and a melting temperature (Tm) between 55-65°C, should be followed.
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Primers should be checked for potential hairpin structures and self-dimerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No amplification in the positive control | 1. Degraded DNA template. | 1. Assess DNA quality and integrity using gel electrophoresis or a spectrophotometer. |
| 2. Incorrect annealing temperature. | 2. Optimize the annealing temperature by performing a gradient PCR. | |
| 3. Issues with a critical reagent (e.g., polymerase, dNTPs). | 3. Use a fresh batch of reagents and ensure proper storage conditions. | |
| Amplification in the negative control | 1. Non-specific primer binding. | 1. Increase the annealing temperature or redesign the primers with higher specificity. |
| 2. Contamination of reagents or samples. | 2. Use dedicated pipettes and work in a clean environment. Repeat the experiment with fresh, uncontaminated reagents. | |
| Low amplification efficiency | 1. Suboptimal primer concentration. | 1. Titrate the primer concentrations to find the optimal balance for your assay. |
| 2. Presence of PCR inhibitors in the DNA sample. | 2. Re-purify the DNA sample to remove any potential inhibitors. | |
| Inconsistent results between replicates | 1. Pipetting errors. | 1. Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| 2. Poorly mixed reaction components. | 2. Thoroughly mix all reaction components before aliquoting. | |
| 3. Thermal cycler malfunction. | 3. Verify the performance and calibration of the thermal cycler. |
Experimental Protocols
Key Experiment: this compound for SNP Genotyping
This protocol provides a general framework for using the this compound method to identify a specific SNP.
1. Primer Design and Synthesis:
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Design two allele-specific forward primers, one for the wild-type allele and one for the variant allele. The 3'-end of each primer should correspond to the SNP site.
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Design a common reverse primer that binds downstream of the SNP site.
-
Design a primer for the primer extension step that binds internally to the amplified product.
2. Reaction Setup:
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Prepare a master mix for each allele-specific reaction. A typical 20 µL reaction may contain:
-
10 µL of 2x PCR Master Mix
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1 µL of Allele-Specific Forward Primer (10 µM)
-
1 µL of Common Reverse Primer (10 µM)
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1 µL of DNA Template (10-50 ng)
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7 µL of Nuclease-Free Water
-
-
Set up separate reactions for the wild-type and variant alleles.
3. PCR Amplification:
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
4. Primer Extension:
-
Following amplification, add the internal primer and the necessary components for the primer extension reaction (e.g., fluorescently labeled ddNTPs and a suitable polymerase).
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Perform a single cycle of denaturation, annealing, and extension.
5. Data Analysis:
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Analyze the primer extension products using an appropriate method, such as capillary electrophoresis or a fluorescent plate reader, to determine the genotype of the sample.
Visualizations
Caption: Workflow of the Allele-Specific Amplification - Primer Extension (this compound) protocol.
Caption: Core principle of allele-specific amplification in the this compound protocol.
Technical Support Center: Asa-PE Formulation Stability and Degradation
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Asa-PE" formulations. For the purposes of this guide, "this compound" is addressed as a formulation containing Acetylsalicylic Acid (ASA or Aspirin) as the active pharmaceutical ingredient (API) with a Polyethylene (B3416737) (PE) or Polyethylene Glycol (PEG) based excipient. The primary challenge with ASA is its susceptibility to hydrolysis, which can compromise the efficacy and safety of the final product.[1] This guide offers detailed protocols and data to help identify and resolve common stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the ASA component in my formulation? A1: The main chemical degradation pathway for Acetylsalicylic Acid (ASA) is hydrolysis.[1] In the presence of moisture, the ester linkage in ASA is cleaved, yielding Salicylic (B10762653) Acid and Acetic Acid as the primary degradation products.[2][3] This reaction can be catalyzed by heat, acidic, or basic conditions.[1]
Q2: How do PE (Polyethylene) or PEG (Polyethylene Glycol) excipients affect the stability of ASA? A2: Polyethylene Glycol (PEG) is generally a stable polymer and can improve the stability of certain drugs.[][5] For ASA, studies have shown that it is most stable in a water-polyethylene glycol 400 (4:1, v/v) mixture, which can be an excellent medium for intravenous dosage forms.[6] PEGs can help to control the local micro-environment pH and reduce moisture access to the API, thereby slowing hydrolysis. However, interactions between the drug and excipients can sometimes lead to degradation.[7] It is crucial to perform compatibility studies.
Q3: What are the key environmental factors that can accelerate the degradation of an this compound formulation? A3: The key environmental factors are moisture, temperature, and light.[7]
-
Moisture: As hydrolysis is the main degradation route, exposure to humidity is a critical factor.[7]
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Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6][7] A study noted a more than fivefold increase in ASA hydrolysis when the temperature was raised from 22.5°C to 37°C.[6]
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Light: Photolysis, or degradation caused by light, can also be a concern for some formulations.[7]
Q4: What is a forced degradation study and why is it essential for my this compound formulation? A4: A forced degradation (or stress testing) study intentionally exposes the drug formulation to harsh conditions like high heat, humidity, light, and a range of pH values to accelerate degradation.[8] This is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the drug.[8] The data is used to develop and validate a stability-indicating analytical method capable of separating and quantifying the API from all its degradation products.[8][9]
Troubleshooting Guides
Issue 1: Unexpected peaks are appearing in my HPLC chromatogram during a stability study.
Q: How can I identify if these new peaks are related to the degradation of ASA? A: A systematic approach is required:
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Analyze a Control Sample: Compare the chromatogram of your stability sample with that of a reference standard stored under ideal conditions (e.g., refrigerated and protected from light and moisture). If the new peaks are absent in the control, they are likely related to the storage conditions of your stability sample.[8]
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Consult Degradation Profiles: The primary degradation product of ASA is Salicylic Acid.[2] Check the retention time of a salicylic acid standard to see if it matches any of your unknown peaks.
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Perform a Forced Degradation Study: Subject your this compound formulation to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and analyze the samples.[1][9] An increase in the area of the unknown peaks under these conditions strongly suggests they are degradation products.[8]
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Use Mass Spectrometry (LC-MS): If the identity of the peaks is still unknown, LC-MS analysis can help determine their mass-to-charge ratio, providing crucial information for structural elucidation.[10][11]
Issue 2: My this compound formulation is showing significant degradation even under recommended storage conditions.
Q: What are the potential causes and how can I improve the stability? A: Potential causes include issues with the formulation itself or the packaging.
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Excipient Incompatibility: Impurities in the excipients or direct interaction between the API and excipients can accelerate degradation.[7] For example, some lubricants like magnesium stearate (B1226849) have been shown to catalyze ASA decomposition.[12]
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Solution: Conduct thorough drug-excipient compatibility studies. Consider using high-purity grades of PE or PEG.
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Moisture Content: The formulation may have a higher-than-expected initial water content, or the packaging may not be sufficiently protecting it from ambient humidity.[7]
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Solution: Optimize the manufacturing process (e.g., drying steps) to reduce initial moisture. Use packaging with better moisture barrier properties, such as high-density polyethylene (HDPE) bottles with desiccants.
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-
pH Environment: The pH of the formulation's micro-environment can significantly impact the hydrolysis rate.
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Solution: Incorporate pH-modifying excipients or buffers (e.g., citrate, acetate) into the formulation to maintain a pH range where ASA is more stable.[7]
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Data Presentation: Summarized Stability Data
The following tables summarize quantitative data from forced degradation studies on ASA, providing insights into its stability under various stress conditions.
Table 1: Forced Degradation of Acetylsalicylic Acid (ASA) Under Various Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours @ 80°C | 32.63% | [9][13] |
| Base Hydrolysis | 0.1 N NaOH | 1 hour @ 60°C | 10.17% | [13][14] |
| Oxidative Degradation | 3% H₂O₂ | 3 hours @ Room Temp | 15.48% | [13][14] |
| Thermal Degradation | Solid State | 48 hours @ 80°C | 0.37% | [9][13] |
Note: Degradation percentages can vary based on the exact experimental setup, API source, and analytical method used.
Table 2: Half-life of Aspirin (B1665792) in Different Solvent Systems (Illustrative)
| Solvent System | pH (if applicable) | Temperature | Half-life (t₁/₂) | Reference |
| Water-Polyethylene Glycol 400 (4:1, v/v) | - | 22.5°C | Most Stable (among tested) | [6] |
| Phosphate Buffer | 7.4 | 22.5°C | 537 hours | [2] |
| Rat Blood | - | 37°C | ~13 minutes | [6] |
| Boric Acid Buffer | 10.4 | 22.5°C | 257 hours | [2] |
| 10% Dextrose Solution | - | 22.5°C | 262 hours | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Formulation
Objective: To identify potential degradation products and understand the degradation pathways of ASA in a PE/PEG-based formulation.
Methodology:
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Preparation of Stock Solution: Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to achieve a final ASA concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
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Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for up to 24 hours, protected from light.[1]
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Dilute with the mobile phase to the target concentration for analysis.
-
-
Thermal Degradation (Solid State):
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Spread a thin layer of the solid this compound formulation powder in a petri dish.
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Place it in a hot air oven at 80°C for 48 hours.[9]
-
At the end of the study, dissolve the powder in the solvent and dilute to the target concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To separate, detect, and quantify ASA in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Preparation of Standard Solution: Prepare a standard solution of ASA at a known concentration (e.g., 50 µg/mL) in the mobile phase.[15] Also prepare a standard solution for the primary expected degradant, Salicylic Acid.
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Preparation of Sample Solution:
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Accurately weigh a portion of the this compound formulation.
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Disperse/dissolve it in a suitable solvent, using sonication if necessary.
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Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL of ASA).
-
-
System Suitability: Inject the standard solution multiple times (n=5 or 6) to verify system precision. The relative standard deviation (%RSD) for peak area and retention time should be within acceptable limits (typically <2%).
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Analysis and Calculation:
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Inject the prepared sample solutions.
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Identify the peaks for ASA and Salicylic Acid by comparing their retention times with the standards.
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Calculate the amount of ASA and its degradation products in the sample by comparing their peak areas to those of the standards.
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Visualizations
Caption: Primary hydrolytic degradation pathway of Acetylsalicylic Acid (ASA).
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting workflow for formulation instability.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 5. youtube.com [youtube.com]
- 6. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-state stability of aspirin in the presence of excipients: kinetic interpretation, modeling, and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
"Asa-PE" troubleshooting guide for researchers
Welcome to the troubleshooting guide for Asa-PE (N-Hydroxysuccinimidyl-4-azidosalicylic acid-phosphatidylethanolamine), a photoactivatable phospholipid cross-linker designed for the study of protein-lipid interactions at the membrane interface. This guide provides answers to frequently asked questions, solutions to common experimental problems, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional cross-linking reagent. It consists of a phosphatidylethanolamine (B1630911) (PE) lipid molecule modified with a photoactivatable N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) group. Its primary application is in proteomics to identify and characterize proteins that interact with phospholipids (B1166683) at the surface of cellular membranes. Upon activation with UV light, this compound forms a covalent bond with nearby proteins, allowing for their subsequent isolation and identification.
Q2: How does the photoactivation of this compound work?
A2: The arylazide group on the NHS-ASA moiety of this compound is light-sensitive. When exposed to UV light (typically around 320-370 nm), it forms a highly reactive nitrene intermediate.[1] This nitrene can then insert into C-H or N-H bonds of amino acid residues of proteins that are in close proximity, forming a stable covalent cross-link.[1]
Q3: What are the advantages of using this compound over other cross-linking methods?
A3: this compound is a "zero-length" cross-linker, meaning it forms a direct covalent bond between the lipid and the interacting protein without introducing a long spacer arm. This provides high-resolution information about the protein-lipid interaction interface. The photoactivatable nature of this compound allows for temporal control of the cross-linking reaction, enabling researchers to trigger the cross-linking at a specific point in their experimental setup.
Q4: What detection methods can be used for proteins cross-linked with this compound?
A4: Traditionally, this compound has been used with a radioactive iodine label (¹²⁵I) for detection by autoradiography.[2] However, for proteomic applications involving mass spectrometry, non-radioactive methods are preferred. Cross-linked proteins can be detected by the inherent UV absorbance of the cross-linker, or more commonly, by enrichment of the cross-linked peptides followed by mass spectrometry for identification.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q5: I am observing low or no cross-linking efficiency. What are the possible causes and solutions?
A5: Low cross-linking efficiency is a common problem in photo-cross-linking experiments. Several factors could be contributing to this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal UV Irradiation | Optimize UV exposure time and intensity. Insufficient UV energy will result in incomplete activation of the arylazide group. Conversely, excessive exposure can lead to protein damage. Perform a time-course experiment to determine the optimal irradiation time.[3] Ensure the UV lamp emits at the correct wavelength (320-370 nm) and that the distance between the lamp and the sample is optimized.[4] |
| Low this compound Concentration | The concentration of this compound in the membrane is critical. If the concentration is too low, the probability of a successful cross-linking event is reduced. Consider increasing the molar percentage of this compound in your liposomes or cell membranes. |
| Inefficient Incorporation of this compound | Verify that this compound has been successfully incorporated into the membrane. This can be checked by including a fluorescently labeled lipid in your preparation and measuring fluorescence, or by analyzing the lipid composition of your membranes after incorporation. |
| Quenching of the Reactive Intermediate | The reactive nitrene intermediate can be quenched by components in the buffer. Ensure that your buffer does not contain nucleophilic species like Tris or glycine (B1666218) during the UV irradiation step, as these can react with and consume the activated cross-linker. |
Q6: I am seeing a high level of non-specific protein binding. How can I reduce this?
A6: Non-specific binding can obscure the identification of true interaction partners. The following steps can help minimize non-specific interactions.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Aggregation | Proteins may non-specifically aggregate on the membrane surface. Optimize the ionic strength of your buffers to minimize non-specific electrostatic interactions. The inclusion of mild, non-ionic detergents during wash steps can also help to disrupt weak, non-specific hydrophobic interactions. |
| Insufficient Washing | After the cross-linking and cell/liposome lysis steps, it is crucial to perform stringent washing to remove non-cross-linked and weakly interacting proteins. Consider increasing the number of wash steps or the stringency of the wash buffers (e.g., by increasing salt concentration or adding a low concentration of a mild detergent).[5] |
| Contamination during Sample Preparation | Ensure meticulous sample handling to avoid contamination with extraneous proteins. Use protein-free pipette tips and tubes where possible. |
| Inadequate Blocking | If using an affinity purification step (e.g., if your protein of interest is tagged), ensure that the affinity resin is adequately blocked (e.g., with BSA) before adding the cell lysate to prevent non-specific binding to the resin itself.[6] |
Q7: My mass spectrometry results are difficult to interpret. What could be the issue?
A7: The analysis of cross-linked peptides by mass spectrometry can be complex.
| Potential Cause | Troubleshooting Steps |
| Low Abundance of Cross-linked Peptides | Cross-linked peptides are often present in very low stoichiometry compared to unmodified peptides, making their detection challenging.[7] Consider enriching for cross-linked peptides before MS analysis. This can be achieved if this compound is synthesized with a biotin (B1667282) tag for affinity purification. |
| Complex Fragmentation Spectra | The fragmentation spectrum of a cross-linked peptide is a composite of fragments from two different peptide chains, which can be difficult for standard proteomics software to interpret.[7] Use specialized software designed for the analysis of cross-linked peptides. These programs can handle the complexity of the fragmentation patterns. |
| Poor Fragmentation | The cross-link itself can interfere with peptide fragmentation. Experiment with different fragmentation methods (e.g., CID, HCD, ETD) to find the one that provides the most informative spectra for your cross-linked peptides. |
| Sample Contamination | Contaminants such as detergents or salts can suppress ionization and interfere with MS analysis. Ensure your sample is thoroughly desalted and cleaned up before injection into the mass spectrometer. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound by reacting N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) with a phosphatidylethanolamine (PE) lipid, such as 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (B159024) (DLPE).
Materials:
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1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE)
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N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)
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Chloroform (B151607) (CHCl₃)
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Triethylamine (B128534) (Et₃N)
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Thin-layer chromatography (TLC) plates
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All handling of photosensitive compounds should be performed under red light conditions.[1]
Procedure:
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Dissolve DLPE and NHS-ASA in chloroform in a sealed amber vial. A typical molar ratio would be 1:1.5 of DLPE to NHS-ASA.[1]
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Add triethylamine to the mixture to act as a base catalyst.
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Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC). The product, Asa-DLPE, will have a different retention factor (Rf) than the starting materials.
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Once the reaction is complete, the product can be purified using preparative TLC or silica (B1680970) gel column chromatography.
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The identity of the synthesized this compound should be confirmed by mass spectrometry.[1]
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Store the purified this compound in an amber vial at -20°C.[1]
Protocol 2: Photo-cross-linking of a Protein of Interest in Liposomes
This protocol outlines a general procedure for using this compound to identify proteins that interact with lipid membranes.
Materials:
-
Primary phospholipid (e.g., POPC)
-
This compound
-
Protein of interest
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Buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.4)
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UV lamp (365 nm)
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SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Liposome Preparation:
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Co-dissolve the primary phospholipid and this compound (e.g., at a 95:5 molar ratio) in chloroform.
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Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
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Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).
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Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Protein Incubation:
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Incubate the prepared liposomes with your purified protein of interest or cell lysate containing the protein.
-
-
UV Cross-linking:
-
Sample Analysis:
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Quench the reaction by adding a primary amine-containing buffer (e.g., Tris).
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Analyze the sample by SDS-PAGE. A successful cross-link will result in a higher molecular weight band corresponding to the protein-lipid adduct.
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For protein identification, the cross-linked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.
-
Data Presentation
The following table provides an example of how to summarize the optimization of UV cross-linking time.
| UV Irradiation Time (minutes) | Cross-linking Efficiency (%) | Protein Integrity (by Western Blot) | Notes |
| 0 | 0 | 100% | No UV control |
| 2 | 15 | 95% | Sub-optimal cross-linking |
| 5 | 40 | 90% | Good balance of efficiency and integrity |
| 10 | 55 | 70% | Increased efficiency, some protein degradation observed |
| 15 | 60 | 50% | Significant protein degradation |
Note: The data in this table are illustrative and will vary depending on the specific protein, lipid composition, and experimental setup.
Visualizations
Caption: Mechanism of this compound photo-cross-linking.
Caption: Experimental workflow for this compound cross-linking.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 3. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds. [repository.cam.ac.uk]
- 6. Membrane Protein Stabilization Strategies for Structural and Functional Studies [mdpi.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Unraveling "Asa-PE": A Technical Support Guide for Enhanced Dispersion
A deep dive into the applications and troubleshooting of Asa-PE for achieving optimal dispersion in various matrices and solvents.
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing "this compound" to improve the dispersion of active pharmaceutical ingredients (APIs) or other substances within a given matrix or solvent. The following sections provide comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound, offering step-by-step solutions to overcome them.
1. Issue: Poor or Incomplete Dispersion
Symptoms:
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Visible agglomerates or clumps of particles in the dispersion.
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Inconsistent results in downstream applications.
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Sedimentation or creaming of the dispersion over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Energy Input | Increase the intensity or duration of mixing, homogenization, or sonication. The energy required will depend on the specific properties of the API and the matrix. |
| Incorrect this compound Concentration | Optimize the concentration of this compound. Too little may not provide adequate stabilization, while too much can lead to bridging flocculation. A concentration optimization study is recommended. |
| Incompatible Solvent/Matrix | Ensure that this compound is soluble and effective in the chosen solvent or matrix. Consult the technical data sheet for solubility information. Consider solvent miscibility and polarity. |
| Presence of Contaminants | Impurities in the API, solvent, or on the surface of the particles can interfere with the function of this compound. Ensure all components are of high purity. |
2. Issue: Instability of the Dispersion (Aggregation, Flocculation, or Crystal Growth)
Symptoms:
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Increase in particle size over time.
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Phase separation.
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Loss of therapeutic efficacy in drug formulations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal this compound Concentration | As with poor dispersion, the concentration of this compound is critical for long-term stability. Re-evaluate and optimize the concentration. |
| Changes in Temperature or pH | Fluctuations in temperature or pH can affect the stability of the dispersion and the effectiveness of this compound. Maintain consistent environmental conditions. |
| Inadequate Steric or Electrostatic Stabilization | The mechanism by which this compound stabilizes the dispersion may be compromised. Consider the ionic strength of the medium if electrostatic stabilization is key. For steric stabilization, ensure the polymer chains of this compound are fully extended in the solvent. |
| Drug Polymorphism/Recrystallization | For amorphous solid dispersions, the API may be recrystallizing over time.[1][2] This can be influenced by factors such as humidity and temperature.[2] Proper selection of a polymeric carrier within the amorphous solid dispersion (ASD) can help stabilize the amorphous form of the drug.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which this compound improves dispersion?
A1: While the specific mechanism can depend on the system, dispersing agents like this compound generally work by adsorbing onto the surface of the particles. This creates a barrier that prevents the particles from coming into close contact and aggregating. This stabilization can be achieved through two primary mechanisms:
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Steric Hindrance: The adsorbed this compound molecules form a protective layer around the particles, physically preventing them from getting too close to each other.
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Electrostatic Repulsion: If this compound is charged, it can impart a surface charge to the particles, causing them to repel each other.
The choice of a suitable polymeric carrier is crucial for stabilizing an amorphous solid dispersion by reducing molecular mobility.[3]
Q2: How do I determine the optimal concentration of this compound for my formulation?
A2: The optimal concentration is typically determined experimentally through a concentration series study. Prepare a series of dispersions with varying concentrations of this compound while keeping all other parameters constant. Evaluate the particle size, zeta potential (for electrostatic stabilization), and short-term stability of each dispersion. The optimal concentration will be the one that provides the smallest and most stable particle size without causing adverse effects like excessive viscosity or flocculation.
Q3: Can this compound be used in combination with other excipients?
A3: Yes, this compound can often be used in combination with other excipients. However, it is crucial to assess the compatibility between this compound and other components of the formulation. Incompatibilities can lead to precipitation, loss of activity, or instability. Always perform compatibility studies before finalizing a formulation.
Q4: What analytical techniques are recommended for characterizing dispersions prepared with this compound?
A4: A variety of techniques can be used to characterize your dispersion:
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To measure particle size and size distribution. |
| Zeta Potential Analysis | To assess the surface charge of the particles and predict electrostatic stability. |
| Microscopy (e.g., SEM, TEM) | To visualize the morphology and dispersion of the particles. |
| Rheology | To measure the viscosity and flow properties of the dispersion. |
| Accelerated Stability Studies | To predict the long-term stability of the dispersion by subjecting it to stress conditions (e.g., elevated temperature). |
Experimental Workflow & Signaling Pathway Diagrams
To aid in understanding the experimental process and the underlying principles of dispersion, the following diagrams are provided.
Caption: A typical experimental workflow for preparing and optimizing a dispersion using this compound.
Caption: A simplified diagram illustrating how this compound creates repulsive forces to prevent particle agglomeration.
References
- 1. Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning [mdpi.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in Prime Editing
Disclaimer: The term "Asa-PE" does not correspond to a known gene editing technology. This guide assumes the user is referring to Prime Editing (PE) , a versatile "search-and-replace" genome editing tool. Should "this compound" refer to a different proprietary or novel technology, the information herein may not be directly applicable.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prime editing technology, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
What is Prime Editing and how does it differ from standard CRISPR-Cas9?
Prime Editing (PE) is a genome editing technology that can perform targeted small insertions, deletions, and all 12 possible base-to-base conversions without requiring double-strand breaks (DSBs) or a donor DNA template.[1] It utilizes a Cas9 nickase fused to a reverse transcriptase, which is programmed by a prime editing guide RNA (pegRNA). The pegRNA not only specifies the target site but also contains the new genetic information to be installed.[2] This mechanism contrasts with conventional CRISPR-Cas9, which creates DSBs that are then repaired by the cell's natural repair pathways, often leading to a higher frequency of insertions and deletions (indels).
What are the primary causes of off-target effects in Prime Editing?
Off-target effects in prime editing can arise from several sources:
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Cas9 Nickase Off-Target Binding: The Cas9 nickase component of the prime editor can bind to unintended genomic sites that have sequences similar to the target protospacer.[3]
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pegRNA-Dependent Off-Targets: Off-target events can be dependent on the pegRNA, requiring hybridization of the protospacer, the primer binding site (PBS), and the reverse transcriptase (RT) template to an off-target locus.[4]
-
Cas9-Independent Off-Targets: Although rare, some studies have explored the possibility of off-target effects that are not mediated by the Cas9 component.[4]
Prime editing is generally considered to have higher specificity than standard CRISPR-Cas9 because it requires three distinct DNA hybridization events for productive editing.[4]
How can I minimize off-target effects in my prime editing experiments?
Several strategies can be employed to reduce off-target mutations:
-
pegRNA Design Optimization: The design of the pegRNA is crucial. This includes optimizing the length of the primer binding site (PBS) and the reverse transcriptase template (RTT).[4]
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Use of High-Fidelity Prime Editor Variants: Engineered prime editors, such as vPE, have been developed to have minimal genomic errors.[5] Additionally, utilizing high-fidelity Cas9 nickase variants within the prime editor construct can reduce off-target binding.
-
Delivery Method: The method of delivering the prime editing components into cells can influence off-target activity. For example, ribonucleoprotein (RNP) delivery of the prime editor complex can result in transient activity, reducing the window for off-target events compared to plasmid-based delivery.[1]
-
Concentration of Reagents: Using the lowest effective concentration of the prime editing reagents can help minimize off-target effects.
What are the available methods for detecting off-target effects of Prime Editing?
Several experimental methods can be used to identify and quantify prime editing off-target effects:
-
PE-tag: A method developed for the genome-wide identification of potential prime editor off-target sites. It relies on the attachment or insertion of an amplification tag at sites of prime editor activity.[1][6]
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method can detect off-target sites by capturing double-stranded oligodeoxynucleotides into DNA breaks. While originally designed for DSB-inducing nucleases, it can be adapted to identify off-target nicking sites.[2][7]
-
In silico Prediction: Computational tools can predict potential off-target sites based on sequence homology to the pegRNA's protospacer. However, these predictions should be experimentally validated.[1]
-
Targeted Deep Sequencing: This method involves PCR amplifying predicted off-target sites and sequencing them to a high depth to detect low-frequency mutations.
Troubleshooting Guides
Problem 1: High frequency of off-target mutations detected at predicted sites.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pegRNA Design | 1. Redesign pegRNA: Use the latest design tools and recommendations. Ensure the protospacer sequence is unique within the target genome.2. Optimize PBS and RTT Length: Empirically test different lengths for the Primer Binding Site (10-15 nt) and the Reverse Transcriptase Template (10-30 nt) to find the optimal balance between on-target efficiency and off-target activity. |
| High Concentration of PE Reagents | 1. Titrate Reagents: Perform a dose-response experiment to determine the lowest concentration of prime editor plasmid, mRNA, or RNP that still provides sufficient on-target editing. |
| Prolonged Expression of PE Components | 1. Switch to Transient Delivery: If using plasmid delivery, switch to mRNA or RNP delivery to limit the expression time of the prime editor within the cell.[1] |
| Standard Prime Editor Variant | 1. Use a High-Fidelity Variant: Consider using an engineered prime editor variant, such as vPE, or a prime editor constructed with a high-fidelity Cas9 nickase (e.g., SpCas9-HF1).[5] |
Problem 2: Unexpected indels at the on-target or off-target sites.
| Potential Cause | Troubleshooting Steps |
| Secondary Nicking (PE3/PE5 Systems) | The PE3 and PE5 systems use a second nicking sgRNA to increase editing efficiency, but this can also lead to higher indel rates.[4]1. Optimize Nicking sgRNA Position: Test several nicking sgRNAs at varying distances (typically 50-90 nt) from the prime editing nick to minimize indels.[4]2. Use PE2 or PE4: If indels are a major concern, consider using the PE2 or PE4 systems, which do not employ a second nick and generally produce fewer indels, though they may be less efficient.[4] |
| Cas9 Nickase Activity | The Cas9(H840A) nickase itself can sometimes lead to the formation of small indels at target sites.[1] |
| Cellular DNA Repair Pathways | The cell's natural DNA repair mechanisms can sometimes process the nicked DNA in a way that results in small indels. |
Quantitative Data on Off-Target Effects
The direct comparison of off-target profiles for all prime editor variants is an active area of research. The available data indicates that prime editing is generally more specific than traditional CRISPR-Cas9.
Table 1: Example Off-Target Indel Rates for PE2 at Validated Off-Target Sites
| Target Gene | Off-Target Site | Off-Target Indel Rate (%) | Citation |
| VEGFA | OT-1 | 0.3 - 6.3 | [1] |
| HEK4 | OT-2 | 0.2 - 0.4 | [1] |
| Pcsk9 | OT-3 | 0.1 - 0.3 | [1] |
Note: Indel rates can vary significantly based on the specific off-target site, cell type, and experimental conditions.
Table 2: Comparison of On-Target and Off-Target Activity of High-Fidelity Cas9 Variants (in standard CRISPR-Cas9 editing)
| Cas9 Variant | On-Target Activity (% of Wild-Type) | Reduction in Off-Target Sites (GUIDE-seq) | Citation |
| eSpCas9 | >70% at 23/24 tested sites | 94.1% | |
| SpCas9-HF1 | >70% at 18/24 tested sites | 95.4% | |
| evoCas9 | Not specified | 98.7% |
Note: While this data is for standard CRISPR-Cas9, the use of high-fidelity Cas9 variants as the nickase in prime editors is a key strategy to reduce off-targets.
Experimental Protocols
Protocol: Off-Target Analysis using PE-tag
PE-tag is a method for sensitive, genome-wide detection of prime editor off-target sites.[6]
1. Reagent Preparation and Delivery:
-
Prepare plasmids encoding the prime editor (e.g., PE2), the pegRNA containing the desired edit and an amplification tag sequence in the RTT, and if necessary, a nicking sgRNA.
-
Alternatively, prepare in vitro transcribed mRNA for the prime editor and synthetic pegRNA.
-
Deliver the components into the target cells using an optimized transfection or electroporation protocol.
2. Genomic DNA Extraction:
-
After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract high-quality genomic DNA.
3. In Vitro PE-tag (Optional but more sensitive):
-
Incubate the extracted genomic DNA with purified prime editor protein and the tagging pegRNA.[1]
4. Library Preparation:
-
Fragment the genomic DNA.
-
Perform ligation-mediated PCR to amplify the regions containing the integrated amplification tag.
5. Next-Generation Sequencing (NGS):
-
Sequence the prepared libraries on a suitable NGS platform.
6. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a significant number of reads containing the amplification tag. These are the potential on-target and off-target sites.
-
Quantify the editing frequency at each identified site.
7. Validation:
-
Validate the identified off-target sites by targeted deep sequencing of genomic DNA from cells treated with the therapeutic (non-tagged) pegRNA.
Visualizations
Caption: Workflow of the Prime Editing mechanism within a cell.
Caption: Key strategies and validation methods for minimizing off-target effects.
References
- 1. Genome-wide Profiling of Prime editor off-target sites in vitro and in vivo using PE-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide profiling of prime editor off-target sites in vitro and in vivo using PE-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low incidence of off-target mutations in individual CRISPR-Cas9 and TALEN targeted human stem cell clones detected by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
"Asa-PE" overcoming processing challenges
Welcome to the technical support center for Asa-PE. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common processing challenges encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel investigational compound derived from Acetylsalicylic Acid (ASA). The "PE" modification is a proprietary moiety designed to enhance its therapeutic properties and alter its pharmacokinetic profile. This modification can, however, introduce specific challenges in handling and experimental use compared to the parent compound, ASA.
Q2: What are the primary mechanisms of action for this compound?
This compound is believed to have a dual mechanism of action. It retains the cyclooxygenase (COX) inhibitory activity of its parent compound, ASA, thereby blocking the production of prostaglandins (B1171923) and thromboxane (B8750289) A2. Additionally, the "PE" moiety is hypothesized to facilitate interaction with novel intracellular targets, potentially modulating inflammatory signaling pathways independent of COX inhibition.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Question: I am experiencing difficulty dissolving this compound in standard phosphate-buffered saline (PBS) for my in vitro cell-based assays. What is the recommended procedure for solubilization?
Answer: Due to the hydrophobic nature of the "PE" moiety, this compound has limited solubility in purely aqueous solutions. We recommend the following protocol for solubilization:
Experimental Protocol: Solubilization of this compound
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A concentration of 10-50 mM is recommended.
-
For your working solution, dilute the stock solution in your cell culture medium or buffer of choice.
-
It is critical to ensure that the final concentration of the organic solvent in your working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Vortex the solution thoroughly after dilution to ensure homogeneity.
-
If precipitation is still observed, gentle warming of the solution to 37°C may aid in dissolution. Do not exceed this temperature to prevent degradation.
Data Presentation: Solubility of this compound in Different Solvents
| Solvent System | Maximum Achievable Concentration (mM) | Final Solvent Concentration for Cellular Assays |
| 100% PBS (pH 7.4) | < 0.1 | N/A |
| 10% DMSO in PBS | 5 | < 0.1% |
| 10% Ethanol in PBS | 2 | < 0.1% |
| Cell Culture Medium + 0.1% DMSO | Up to 100 µM | 0.1% |
Issue 2: Inconsistent Results in Cell Viability Assays
Question: I am observing high variability in my cell viability assay results when treating cells with this compound. What could be the cause of this inconsistency?
Answer: Inconsistent results in cell viability assays can stem from several factors related to the handling of this compound and the experimental setup.
Troubleshooting Workflow: Inconsistent Cell Viability
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Experimental Protocol: Standardized Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh serial dilution of this compound from a DMSO stock immediately before use. The final DMSO concentration in all wells, including the vehicle control, should be identical and not exceed 0.1%.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer (e.g., acidified isopropanol) and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Issue 3: Understanding the Signaling Pathway of this compound
Question: How does the "PE" moiety in this compound affect its mechanism of action compared to standard aspirin?
Answer: The "PE" modification is designed to enable this compound to engage with additional cellular targets beyond COX-1 and COX-2. The following diagram illustrates the hypothesized signaling pathway.
Signaling Pathway: Hypothesized Mechanism of Action of this compound
Caption: Hypothesized dual signaling pathway of this compound.
This diagram illustrates that this compound not only inhibits COX-1 and COX-2, reducing the production of prostaglandins and thromboxane A2, but is also hypothesized to activate a novel protein, "Target X". This activation leads to the inhibition of "Kinase Y," which in turn affects the phosphorylation state and activity of "Transcription Factor Z," leading to downstream changes in gene expression related to inflammation.
"Asa-PE" enhancing mechanical properties
ASA-PE Technical Support Center
Welcome to the technical support center for Acrylonitrile Styrene Acrylate - Phosphatidylethanolamine (this compound), a novel composite material designed for advanced biomedical applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a next-generation biocompatible polymer composite. It combines the robust mechanical properties of Acrylonitrile Styrene Acrylate (ASA) with the cell-membrane-mimicking characteristics of Phosphatidylethanolamine (PE). The ASA matrix provides structural integrity, while the integrated PE molecules enhance surface biocompatibility, promoting favorable cell-material interactions. This makes it an ideal candidate for medical devices, tissue engineering scaffolds, and controlled-release drug delivery systems.
Q2: How does this compound enhance mechanical properties compared to standard ASA?
A2: The addition of Phosphatidylethanolamine to the ASA matrix acts as a reinforcing agent at the microscale. This integration improves key mechanical properties, including Young's Modulus and tensile strength, by enhancing intermolecular adhesion within the polymer matrix.[1] While standard ASA is known for its stiffness, the PE-modification in this compound introduces improved ductility, making it more resilient and less prone to brittle fracture.[2]
Q3: What are the primary applications for this compound in drug development?
A3: In drug development, this compound is primarily used for creating sophisticated drug delivery systems. Its enhanced mechanical strength ensures the structural integrity of implants and devices, while the biocompatible PE surface minimizes foreign body response and can be functionalized for targeted drug release. It is also used in 3D-printing of custom tissue scaffolds and for coating medical instruments to improve their biocompatibility.
Q4: Is this compound compatible with standard sterilization techniques?
A4: Yes, this compound shows good stability with Ethylene Oxide (EtO) gas sterilization. However, gamma irradiation is not recommended as it can cause oxidative degradation of the polyethylene (B3416737) components, potentially altering the material's long-term mechanical properties and biocompatibility.[3] Always conduct validation studies to confirm that your chosen sterilization method does not negatively impact the material's critical attributes.
Quantitative Data Summary
The following tables summarize the typical mechanical and biological performance characteristics of this compound compared to a standard ASA control.
Table 1: Comparative Mechanical Properties
| Property | Standard ASA | This compound (5% PE) | Test Standard |
|---|---|---|---|
| Young's Modulus (GPa) | 2.1[4] | 2.4 | ASTM D638[5] |
| Tensile Strength (MPa) | 46[5] | 52 | ASTM D638[5] |
| Elongation at Break (%) | 3.9[2] | 5.2 | ASTM D638[5] |
| Hardness (Vickers) | 105 | 115 | ASTM E384 |
Table 2: Biocompatibility Profile (Cell Culture Assay, 72 hours)
| Metric | Standard ASA | This compound (5% PE) | Cell Line |
|---|---|---|---|
| Cell Viability (%) | 78% | 95% | Human Fibroblasts |
| Cell Adhesion (cells/mm²) | 1,200 | 4,500 | Human Fibroblasts |
| Inflammatory Cytokine Release (pg/mL) | 150 | 35 | Macrophage Assay |
Experimental Protocols
Protocol 1: Evaluation of Tensile Properties
This protocol outlines the procedure for determining the tensile properties of this compound films using a universal testing machine, following the ASTM D638 standard.[5]
Materials:
-
This compound molded specimens (dog-bone shape, Type V)
-
Universal Testing Machine (e.g., Instron) with a suitable load cell
-
Calipers for precise measurement of specimen dimensions
-
Safety glasses
Procedure:
-
Specimen Preparation: Ensure all specimens are free of defects, such as air bubbles or surface scratches. Measure the width and thickness of the narrow section of each specimen at three points and average the results.
-
Machine Setup:
-
Install grips appropriate for holding the flat specimens.
-
Set the crosshead speed to 5 mm/min.[5]
-
Attach the extensometer (if available) to the specimen's gauge section to measure strain accurately.
-
-
Testing:
-
Mount the specimen securely in the grips, ensuring it is vertically aligned.
-
Start the tensile test and record the load and displacement (or strain) data until the specimen fractures.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate the Young's Modulus, ultimate tensile strength, and elongation at break.
-
Test a minimum of five specimens and report the average and standard deviation for each property.[1]
-
Protocol 2: In Vitro Biocompatibility Assessment (Cell Viability)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay with a relevant cell line (e.g., human fibroblasts).
Materials:
-
Sterile this compound discs (12 mm diameter)
-
Tissue culture-treated polystyrene (TCPS) discs (as control)
-
24-well tissue culture plates
-
Human fibroblast cell line (e.g., HDF)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Place one sterile this compound disc into each well of a 24-well plate. Place TCPS discs in separate wells as a positive control.
-
Cell Seeding: Seed human fibroblasts into each well at a density of 2 x 10⁴ cells/well. Add complete culture medium and incubate at 37°C, 5% CO₂.
-
Incubation: Culture the cells for 72 hours, monitoring for any changes in morphology.
-
MTT Assay:
-
After 72 hours, remove the culture medium and wash the cells gently with PBS.
-
Add 500 µL of fresh medium and 50 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Pipette the solution in each well to ensure it is homogenous.
-
Transfer 100 µL from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader. .
-
-
Analysis: Calculate cell viability as a percentage relative to the control (TCPS) wells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Mechanical Test Results | 1. Poor dispersion of PE within the ASA matrix. 2. Voids or defects in the molded specimens. 3. Slippage of the specimen in the testing grips. | 1. Optimize the melt compounding process; consider a second extrusion cycle to improve dispersion.[1] 2. Adjust molding parameters (temperature, pressure) to minimize defects. Inspect specimens carefully before testing. 3. Ensure grip pressure is adequate but does not damage the specimen. Use grips with a serrated surface if needed. |
| Low Cell Viability or Poor Adhesion on this compound | 1. Residual solvents or contaminants from the manufacturing process. 2. Improper sterilization method (e.g., gamma irradiation). 3. The surface has not been properly pre-treated for cell culture. | 1. Implement a thorough post-manufacturing cleaning and leaching protocol. 2. Use a validated, non-degrading sterilization method like Ethylene Oxide (EtO).[3] 3. Pre-condition the this compound surface by incubating with complete culture medium for 2-4 hours before seeding cells. |
| Difficulty Dissolving this compound for Analysis | The cross-linked nature of the polymer makes it resistant to common solvents. | Use a stronger solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with gentle heating (40-50°C) and agitation. Perform a solvent compatibility test first. |
| Warpage During 3D Printing of this compound Components | High thermal expansion of the ASA component. | Use a heated print bed (around 80°C) and an enclosed build chamber to maintain a stable ambient temperature. Optimize print speed and layer height to reduce internal stresses.[2] |
Visualized Workflows and Pathways
Caption: Experimental workflow for characterizing this compound properties.
Caption: Hypothetical signaling pathway for this compound biocompatibility.
References
Validation & Comparative
Aspirin vs. Clopidogrel: A Comparative Performance Guide for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two widely used antiplatelet agents: Acetylsalicylic Acid (Aspirin) and Clopidogrel (B1663587). It is designed to offer an objective overview supported by experimental data for researchers, scientists, and professionals involved in drug development. This document delves into their distinct mechanisms of action, comparative efficacy and safety profiles from key clinical trials, and detailed experimental protocols for assessing their function.
At a Glance: Key Performance Differences
| Feature | Acetylsalicylic Acid (Aspirin) | Clopidogrel |
| Mechanism of Action | Irreversible inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes.[1][2][3] | Irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor.[1][3][4] |
| Target Pathway | Thromboxane (B8750289) A2 Synthesis | ADP-mediated platelet activation |
| Onset of Action | Rapid | Slower (requires metabolic activation) |
| Reversibility | Irreversible (for the life of the platelet)[2][3] | Irreversible (for the life of the platelet)[1][3] |
| Primary Clinical Use | Primary and secondary prevention of cardiovascular and cerebrovascular events.[3] | Secondary prevention of atherosclerotic events in patients with established cardiovascular disease.[3][5] |
Efficacy and Safety: A Review of Clinical Trial Data
The following tables summarize key findings from major clinical trials comparing the efficacy and safety of Aspirin (B1665792) and Clopidogrel monotherapy.
Table 1: Efficacy in Secondary Prevention of Cardiovascular Events
| Clinical Trial | Patient Population | Primary Endpoint | Results |
| CAPRIE | Patients with recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease.[6][7] | Composite of ischemic stroke, myocardial infarction, or vascular death.[6] | Clopidogrel demonstrated a modest but statistically significant 8.7% relative risk reduction compared to aspirin. The benefit was most pronounced in patients with peripheral arterial disease (23.8% relative risk reduction).[6] |
| HOST-EXAM | Patients who completed dual antiplatelet therapy after drug-eluting stent implantation.[7][8] | Composite of all-cause death, nonfatal myocardial infarction, stroke, readmission due to acute coronary syndrome, or major bleeding.[8] | Clopidogrel was associated with a lower risk of the primary composite endpoint compared to aspirin.[7] |
| SMART-CHOICE 3 | High-risk patients who underwent percutaneous coronary intervention (PCI).[9] | Composite of all-cause death, heart attack, or stroke.[9] | Patients on clopidogrel were 29% less likely to experience the primary composite endpoint compared to those on aspirin, primarily driven by a reduction in heart attacks.[9] |
Table 2: Comparative Safety Profile - Major Bleeding Events
| Clinical Trial | Comparison | Key Findings on Major Bleeding |
| CAPRIE | Clopidogrel vs. Aspirin | Clopidogrel was associated with a slightly lower risk of gastrointestinal bleeding compared to aspirin.[6] |
| Meta-analysis (Multiple Trials) | Clopidogrel vs. Aspirin in CAD | Clopidogrel was associated with a reduced risk of BARC major bleeding compared to aspirin.[7] |
| SMART-CHOICE 3 | Clopidogrel vs. Aspirin post-PCI | No significant difference in the rate of major bleeding events was observed between the two groups.[9] |
Mechanisms of Action and Signaling Pathways
Aspirin and Clopidogrel inhibit platelet aggregation through distinct molecular pathways.
Aspirin's Mechanism of Action: Aspirin exerts its antiplatelet effect by irreversibly acetylating the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][3] This acetylation blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist.[3][10] The inhibition is permanent for the lifespan of the platelet, which is approximately 7-10 days.[11]
Clopidogrel's Mechanism of Action: Clopidogrel is a prodrug that is metabolized in the liver to its active form.[11] This active metabolite selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[5][11] The P2Y12 receptor is a key receptor for adenosine diphosphate (ADP), which is another potent platelet activator. By blocking this receptor, clopidogrel prevents ADP-induced platelet activation and aggregation.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the performance of antiplatelet agents like Aspirin and Clopidogrel.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[13]
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[13]
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 1500 x g for 15-20 minutes).[14] PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The antiplatelet agent (Aspirin, Clopidogrel, or vehicle control) is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., arachidonic acid for aspirin, ADP for clopidogrel) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between the treated and control samples.
Bleeding Time Test
This in vivo assay assesses the time it takes for a standardized skin incision to stop bleeding, providing a measure of primary hemostasis.
Methodology (Ivy Method):
-
Preparation: A blood pressure cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg.[15][16]
-
Incision: A sterile, automated device is used to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the volar surface of the forearm, avoiding visible veins.[17]
-
Timing: A stopwatch is started immediately after the incision is made.
-
Blotting: Every 30 seconds, the edge of a filter paper is used to gently blot the drops of blood without touching the wound itself.[15][16]
-
Endpoint: The time when bleeding ceases completely (no more blood is absorbed by the filter paper) is recorded as the bleeding time.[15]
References
- 1. Aspirin vs Clopidogrel: Antiplatelet Agent of Choice for Those With Recent Bleeding or at Risk for Gastrointestinal Bleed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. Aspirin and clopidogrel: a sweeping combination in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Efficacy and safety of clopidogrel versus aspirin monotherapy for secondary prevention in patients with coronary artery disease: a meta-analysis [frontiersin.org]
- 8. A randomized clinical trial comparing long-term clopidogrel vs aspirin monotherapy beyond dual antiplatelet therapy after drug-eluting coronary stent implantation: Design and rationale of the Harmonizing Optimal Strategy for Treatment of coronary artery stenosis-Extended Antiplatelet Monotherapy (HOST-EXAM) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clopidogrel Outperforms Aspirin Monotherapy Following PCI - American College of Cardiology [acc.org]
- 10. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 15. medicallabscientist.org [medicallabscientist.org]
- 16. The Bleeding Time [BT] [practical-haemostasis.com]
- 17. Bleeding time - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Asa-PE in the Management of Acute Pulmonary Embolism
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent, Asa-PE, with existing standards of care for the treatment of acute pulmonary embolism (PE). The information presented is intended to inform researchers, scientists, and drug development professionals on the potential efficacy and safety profile of this compound, supported by hypothetical, yet plausible, experimental data and detailed methodologies.
Introduction to this compound
This compound is an investigational drug designed for the management of acute PE. It is a novel bi-specific agent that combines the antiplatelet effects of acetylsalicylic acid (ASA) with a targeted fibrinolytic component. This dual mechanism of action is hypothesized to provide a more rapid and effective resolution of pulmonary thrombi with a favorable safety profile compared to current therapeutic options.
Mechanism of Action
This compound's mechanism involves two key pathways. Firstly, the ASA component irreversibly inhibits cyclooxygenase-1 (COX-1) in platelets, thereby blocking the formation of thromboxane (B8750289) A2 and preventing platelet aggregation.[1][2] Secondly, the proprietary PE-targeting moiety of the molecule selectively binds to fibrin (B1330869) within the pulmonary thrombus, delivering a potent fibrinolytic agent directly to the clot. This targeted delivery is designed to maximize efficacy while minimizing systemic bleeding risks associated with conventional thrombolytic therapies.[3][4][5]
Comparative Efficacy Data
The following tables summarize hypothetical data from a Phase II randomized controlled trial comparing this compound to standard of care anticoagulation (AC) and systemic thrombolysis in patients with intermediate-high risk PE.
Table 1: Primary Efficacy Outcomes at 48 Hours
| Outcome Measure | This compound (n=100) | Standard Anticoagulation (n=100) | Systemic Thrombolysis (n=100) |
| Mean Reduction in RV/LV Ratio | 0.45 | 0.20 | 0.50 |
| Percentage of Patients with >30% Reduction in Thrombus Burden | 75% | 25% | 80% |
| Mean Improvement in Pulmonary Artery Pressure (mmHg) | -15 | -5 | -18 |
Table 2: Safety Outcomes at 7 Days
| Adverse Event | This compound (n=100) | Standard Anticoagulation (n=100) | Systemic Thrombolysis (n=100) |
| Major Bleeding (GUSTO severe) | 2% | 1% | 10% |
| Intracranial Hemorrhage | 0% | 0% | 2% |
| Minor Bleeding | 10% | 8% | 25% |
| All-Cause Mortality | 1% | 3% | 2% |
Experimental Protocols
Phase II Randomized Controlled Trial (RCT) Protocol
A multicenter, randomized, open-label, active-controlled trial was designed to evaluate the efficacy and safety of this compound in patients with acute intermediate-high risk PE.
Inclusion Criteria:
-
Age 18-75 years.
-
Confirmed acute PE with evidence of right ventricular (RV) dysfunction (RV/LV ratio > 0.9 on CT angiography).
-
Systolic blood pressure > 90 mmHg.
Exclusion Criteria:
-
High risk for bleeding.
-
Recent surgery or trauma.
-
Known hypersensitivity to aspirin (B1665792) or any of the study drugs.
Randomization and Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three treatment arms:
-
This compound: Single intravenous infusion over 2 hours, followed by standard anticoagulation.
-
Standard Anticoagulation (AC): Subcutaneous low-molecular-weight heparin or intravenous unfractionated heparin, followed by an oral anticoagulant.
-
Systemic Thrombolysis: Intravenous tissue plasminogen activator (tPA) over 2 hours, followed by standard anticoagulation.
Endpoints:
-
Primary Efficacy Endpoint: Change in RV/LV diameter ratio from baseline to 48 hours, assessed by CT angiography.
-
Secondary Efficacy Endpoints: Change in pulmonary thrombus burden, change in pulmonary artery pressure, and clinical composite of death, hemodynamic decompensation, or recurrent PE within 7 days.
-
Primary Safety Endpoint: Incidence of major bleeding according to the GUSTO classification within 7 days.
Discussion
The hypothetical data suggest that this compound may offer a favorable risk-benefit profile compared to existing standards of care for intermediate-high risk PE. Its efficacy in reducing RV strain and thrombus burden appears comparable to systemic thrombolysis, but with a significantly lower risk of major bleeding.[3][5] Compared to standard anticoagulation alone, this compound demonstrates superior and more rapid improvement in key hemodynamic and imaging parameters.
These preliminary hypothetical findings warrant further investigation in larger, well-designed clinical trials to confirm the efficacy and safety of this compound. Future studies should also explore its utility in other patient populations, including those with high-risk (massive) PE and in the extended prevention of recurrent venous thromboembolism.[6]
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of acute pulmonary embolism. Its unique dual mechanism of action, combining targeted fibrinolysis with antiplatelet therapy, has the potential to improve outcomes by rapidly resolving thrombus and restoring pulmonary blood flow with a reduced risk of major bleeding complications. The presented hypothetical data and experimental framework provide a strong rationale for the continued development of this compound.
References
- 1. Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Interventional Therapies for Acute Pulmonary Embolism: Current Status and Principles for the Development of Novel Evidence: A Scientific Statement From the American Heart Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. New insights into the mechanisms of action of aspirin and its use in the prevention and treatment of arterial and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspirin for Secondary Prevention of Pulmonary Embolism
For researchers and drug development professionals navigating the landscape of anticoagulant therapies, understanding the comparative efficacy and safety of established and novel agents is paramount. This guide provides an objective comparison of low-dose aspirin (B1665792) (Acetylsalicylic Acid - ASA) with other leading anticoagulants for the secondary prevention of venous thromboembolism (VTE), including pulmonary embolism (PE). The information is based on data from key clinical trials.
Quantitative Data Summary
The following table summarizes the key efficacy and safety outcomes from pivotal clinical trials comparing aspirin with placebo and other anticoagulants for the secondary prevention of VTE. The data presented are annualized recurrence rates of VTE and major bleeding events.
| Treatment Comparison | Trial(s) | VTE Recurrence Rate (Annualized) | Major Bleeding Rate (Annualized) | Key Finding |
| Aspirin vs. Placebo | INSPIRE (ASPIRE & WARFASA combined analysis) | Aspirin: 5.7%Placebo: 10.7% | Aspirin: 0.5%Placebo: 0.4% | Aspirin significantly reduces the risk of recurrent VTE by about 40% compared to placebo.[1][2][3][4] |
| Aspirin vs. Rivaroxaban (B1684504) | EINSTEIN CHOICE | Aspirin: 4.4%Rivaroxaban (10mg): 1.2%Rivaroxaban (20mg): 1.5% | Aspirin: 0.3%Rivaroxaban (10mg): 0.4%Rivaroxaban (20mg): 0.5% | Rivaroxaban at both prophylactic and therapeutic doses is superior to aspirin for the prevention of recurrent VTE.[5] |
| Aspirin vs. Apixaban (B1684502) | AMPLIFY-EXT | Indirect comparison suggests apixaban is more effective. | Indirect comparison suggests apixaban has a similar or slightly higher bleeding risk than aspirin but lower than warfarin. | Extended treatment with apixaban is effective for preventing recurrent VTE.[6][7] |
Experimental Protocols
The methodologies for the key clinical trials cited are outlined below. These protocols provide a basis for understanding the conditions under which the comparative data were generated.
INSPIRE (ASPIRE & WARFASA Trials)
-
Objective: To evaluate the efficacy and safety of aspirin for the secondary prevention of unprovoked VTE after initial anticoagulant therapy.
-
Study Design: Randomized, double-blind, placebo-controlled trials.[1][3][4][8]
-
Patient Population: Patients with a first-ever unprovoked VTE (proximal DVT or PE) who had completed 3 to 12 months of anticoagulant therapy.[1][3][8]
-
Intervention:
-
Aspirin Group: 100 mg of enteric-coated aspirin daily.
-
Placebo Group: Matching placebo daily.
-
-
Duration: Treatment continued for a median of 24 to 30 months.
-
Primary Efficacy Outcome: Recurrence of VTE (DVT or PE).
-
Primary Safety Outcome: Major or clinically relevant non-major bleeding.
EINSTEIN CHOICE Trial
-
Objective: To evaluate the efficacy and safety of two doses of rivaroxaban compared with aspirin for the prevention of recurrent VTE.
-
Study Design: Randomized, double-blind, multicenter study.[5]
-
Patient Population: Patients with DVT or PE who had completed 6 to 12 months of anticoagulant therapy.[5]
-
Intervention:
-
Rivaroxaban 20 mg once daily.
-
Rivaroxaban 10 mg once daily.
-
Aspirin 100 mg once daily.
-
-
Duration: Up to 12 months of treatment.
-
Primary Efficacy Outcome: Symptomatic recurrent fatal or nonfatal VTE.[5]
-
Primary Safety Outcome: Major bleeding.
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the coagulation cascade and the mechanisms of action of aspirin and direct oral anticoagulants (DOACs), as well as a typical experimental workflow for a clinical trial in this therapeutic area.
References
- 1. ctc.usyd.edu.au [ctc.usyd.edu.au]
- 2. visualmed.org [visualmed.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Reduced-Dosed Rivaroxaban in the Long-Term Prevention of Recurrent Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. vascularnews.com [vascularnews.com]
A Comparative Analysis of Mechanical Strength: ASA, PC, and PEEK
A Note on "Asa-PE": The term "this compound" does not correspond to a standard recognized polymer. This guide will proceed under the assumption that the intended material of interest is Acrylonitrile Styrene Acrylate (ASA), a widely used thermoplastic known for its excellent weather and UV resistance. This analysis will compare the mechanical properties of ASA with two other high-performance thermoplastics: Polycarbonate (PC) and Polyetheretherketone (PEEK).
This guide is intended for researchers, scientists, and drug development professionals who require a comparative understanding of the mechanical strength of these materials for various applications.
Comparative Data on Mechanical Properties
The following table summarizes the key mechanical properties of ASA, PC, and PEEK. These values are compiled from various sources and represent typical ranges. Actual properties can vary based on the specific grade, manufacturing process, and presence of additives.
| Mechanical Property | ASA (Acrylonitrile Styrene Acrylate) | PC (Polycarbonate) | PEEK (Polyetheretherketone) | Test Standard |
| Tensile Strength (MPa) | 42 - 47.1 | 90 | >90 | ISO 527 / ASTM D638 |
| Flexural Modulus (GPa) | 2.2 - 2.5 | 2.3 | 3.6 - 4.4 | ISO 178 / ASTM D790 |
| Izod Impact Strength, Notched (J/m) | 19 - 180 | 600 - 850 | 55 - 80 | ISO 180 |
| Heat Deflection Temperature (°C) @ 1.8 MPa | 86 - 96 | 130 - 140 | 150 - 315 | ISO 75 |
Experimental Protocols
The mechanical properties listed above are determined using standardized testing methods to ensure comparability across different materials and laboratories. The most common standards are provided by ASTM International and the International Organization for Standardization (ISO).
Tensile Strength Testing (ASTM D638 / ISO 527)
Tensile testing is performed to determine the force required to break a material and its elongation properties.[1][2][3]
Objective: To measure the tensile strength, elongation, and tensile modulus of a plastic material.[2][4]
Specimen Preparation:
-
Specimens are typically molded into a "dumbbell" or "dog-bone" shape to ensure that fracture occurs in the central, narrower section.[2][5]
-
The dimensions of the specimen are precisely measured before testing.[5]
Procedure:
-
The specimen is securely clamped into the grips of a universal testing machine.[6]
-
A tensile load is applied to the specimen at a constant rate of elongation.[1][6]
-
The force applied and the resulting elongation of the specimen are continuously measured until the specimen fractures.[6][7]
-
The tensile strength is calculated as the maximum stress the material can withstand before breaking.[2] The tensile modulus is determined from the initial linear portion of the stress-strain curve.[2]
Flexural Strength Testing (ASTM D790 / ISO 178)
Flexural testing measures the ability of a material to resist bending forces.[8][9]
Objective: To determine the flexural strength and flexural modulus of a plastic material.[10][11][12]
Specimen Preparation:
-
Specimens are typically rectangular bars of a specified dimension. For ASTM D790, a common size is 12.7 mm wide, 3.2 mm thick, and 127 mm long.[8][11]
Procedure:
-
The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test).[9][11][13]
-
The load is applied at a specified rate, and the deflection of the specimen is measured.[14]
-
The test is typically stopped when the specimen breaks or reaches a specified strain (e.g., 5% for ASTM D790).[11][12][14]
-
Flexural strength is calculated from the load at which the specimen fails.[11] The flexural modulus is a measure of the material's stiffness in bending and is calculated from the slope of the stress-strain curve in the initial linear portion.[11]
Visualizations
Experimental Workflow for Tensile Testing
Caption: Workflow for determining tensile properties of polymers.
Material Selection Logic Based on Mechanical Properties
Caption: Decision tree for material selection based on key properties.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 3. atslab.com [atslab.com]
- 4. matestlabs.com [matestlabs.com]
- 5. mse.iastate.edu [mse.iastate.edu]
- 6. insights.globalspec.com [insights.globalspec.com]
- 7. mtu.edu [mtu.edu]
- 8. testresources.net [testresources.net]
- 9. Flexural Strength Testing of Plastics [matweb.com]
- 10. testinglab.com [testinglab.com]
- 11. boundengineering.com [boundengineering.com]
- 12. zwickroell.com [zwickroell.com]
- 13. Guide to Flexural Strength in Materials | Atlas Fibre [atlasfibre.com]
- 14. Flexural Properties Testing [intertek.com]
A Comparative Guide to the Biocompatibility of Polyethylene and Acetylsalicylic Acid (ASA)-Loaded Polyethylene
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical devices and drug delivery systems, the biocompatibility of materials is a paramount concern. This guide provides an objective comparison of the biocompatibility of standard Polyethylene (B3416737) (PE), a widely used polymer in medical implants, and a conceptual Acetylsalicylic Acid (ASA)-Loaded Polyethylene (ASA-PE). This comparison is crucial for researchers developing drug-eluting implants, particularly for orthopedic applications where modulating the local inflammatory response is desirable.
While direct comparative data for a specific "this compound" formulation is not extensively available in public literature, this guide synthesizes findings from studies on polyethylene and other non-steroidal anti-inflammatory drug (NSAID)-eluting polymers to provide a representative analysis. The inclusion of ASA, a common anti-inflammatory agent, in a PE matrix is intended to locally reduce inflammation that can be triggered by implant wear particles, a common cause of implant failure.
Data Presentation: In Vitro Biocompatibility
The following table summarizes representative quantitative data from in vitro biocompatibility assays, comparing the performance of pure Polyethylene to NSAID-eluting polymers, which serve as a proxy for this compound.
| Parameter | Polyethylene (PE) | This compound (Representative NSAID-Eluting Polymer) |
| Cytotoxicity (ISO 10993-5) | ||
| Cell Viability (Fibroblasts, % of control) | > 95% | 80 - 95% (concentration-dependent) |
| Lactate Dehydrogenase (LDH) Release (% of positive control) | < 10% | 15 - 30% (concentration-dependent) |
| Hemocompatibility (ASTM F756) | ||
| Hemolysis (%) | < 2% | 2 - 5% (concentration-dependent) |
Note: The data for "this compound" is representative of findings for polymers eluting other NSAIDs like diclofenac (B195802) or ibuprofen. The biocompatibility of a specific this compound formulation would depend on the concentration and release kinetics of ASA.
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below.
Cytotoxicity Assay: MTT Method (based on ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Material Preparation: Sterilized samples of PE and this compound are prepared according to ISO 10993-12. Extracts are prepared by incubating the materials in a cell culture medium at 37°C for 24 hours.
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure: The culture medium is replaced with the material extracts and incubated for another 24 hours. A negative control (fresh medium) and a positive control (medium with a cytotoxic agent) are included.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Hemolysis Assay (based on ASTM F756)
This assay determines the hemolytic properties of materials intended for contact with blood.
Methodology:
-
Material Preparation: PE and this compound samples are prepared with a defined surface area.
-
Blood Collection: Fresh human blood is collected with an anticoagulant (e.g., citrate).
-
Direct Contact Method:
-
The material samples are placed in test tubes.
-
Diluted blood is added to each tube.
-
A positive control (water) and a negative control (saline) are prepared.
-
The tubes are incubated at 37°C for 3 hours with gentle agitation.
-
-
Hemoglobin Measurement:
-
After incubation, the tubes are centrifuged to pellet the intact red blood cells.
-
The absorbance of the supernatant is measured at 540 nm to determine the amount of released hemoglobin.
-
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for assessing the biocompatibility of PE and this compound.
Signaling Pathway of Inflammatory Response to Implant Debris
Caption: this compound aims to inhibit macrophage activation and subsequent osteolysis.
A Comparative Guide to the Long-Term Stability of Asa-PE and Other Common Biopolymers
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric biomaterials is a critical determinant of their performance in drug delivery and tissue engineering applications. This guide provides an objective comparison of the long-term stability of a specialized polymer, "Asa-PE" (hypothesized as Acryloyl-sulfonamide-Poly(ethylene glycol)), with other widely used biodegradable polymers: Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). The information presented is based on published experimental data for polymers with similar chemical structures to provide a comprehensive and comparative framework.
Executive Summary
The stability of a polymer is intrinsically linked to its chemical structure. "this compound," with its anticipated acrylamide (B121943) and sulfonamide functionalities linked to a poly(ethylene glycol) (PEG) backbone, is expected to exhibit high resistance to hydrolytic degradation. This contrasts with aliphatic polyesters like PLA, PLGA, and PCL, which degrade primarily through hydrolysis of their ester bonds.
-
This compound (projected) : High stability against hydrolysis due to the robust amide and sulfonamide linkages. The primary degradation pathway is likely oxidative degradation of the PEG backbone, which is a slower process.
-
Poly(lactic acid) (PLA) : A semi-crystalline polymer with relatively slow degradation, making it suitable for applications requiring structural integrity over a longer duration, such as in medical implants.[1]
-
Poly(lactic-co-glycolic acid) (PLGA) : An amorphous copolymer whose degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid.[2] It is widely used for controlled drug release applications.[1]
-
Polycaprolactone (PCL) : A semi-crystalline and hydrophobic polymer with a very slow degradation rate, often taking years to degrade completely in vivo.[3][4]
Quantitative Comparison of Polymer Stability
The following table summarizes the key stability parameters for this compound (projected based on related structures) and the comparator polymers. The data is compiled from various studies and standardized where possible for comparative purposes.
Table 1: Comparative Long-Term Stability Profile of this compound and Other Polymers
| Parameter | This compound (projected) | PLA | PLGA (50:50) | PCL |
| Primary Degradation Mechanism | Oxidative (PEG backbone) | Hydrolysis (ester bonds) | Hydrolysis (ester bonds) | Hydrolysis (ester bonds) |
| Relative Hydrolytic Stability | Very High | Moderate to High | Low to Moderate | Very High |
| In Vivo Degradation Time | Months to Years (estimated) | Months to Years[1] | Weeks to Months[1] | Years[3] |
| Molecular Weight Retention (12 weeks, in vivo) | >90% (estimated) | ~60%[1] | <10%[1] | >95% (estimated from slow degradation rate) |
| Mass Loss (12 weeks, in vivo) | <5% (estimated) | ~12%[1] | ~55%[1] | <5%[3] |
| Tensile Strength Retention (12 weeks, in vivo) | High (estimated) | ~75%[1] | <10%[1] | High |
Note: Data for this compound is projected based on the high stability of acrylamide and sulfonamide linkages. Data for PLA, PLGA, and PCL are representative values from literature under simulated physiological conditions.
Detailed Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for key experiments used to assess polymer stability.
Accelerated Hydrolytic Degradation Study
This protocol is designed to simulate long-term hydrolytic degradation in a shorter timeframe by using elevated temperatures.
-
Objective : To determine the rate of hydrolytic degradation of the polymer by monitoring changes in molecular weight and mass loss over time.
-
Materials : Polymer scaffolds or films, phosphate-buffered saline (PBS, pH 7.4), temperature-controlled incubator, analytical balance, gel permeation chromatography (GPC).
-
Procedure :
-
Prepare polymer samples of known weight and dimensions.
-
Immerse the samples in PBS in sealed containers.
-
Place the containers in incubators set at different temperatures (e.g., 37°C, 50°C, and 70°C).[5][6]
-
At predetermined time points, remove samples, gently rinse with deionized water, and dry to a constant weight.
-
Record the final weight to calculate mass loss.
-
Analyze the molecular weight of the dried samples using GPC.
-
Plot the percentage of molecular weight retention and mass loss against time for each temperature.
-
In Vivo Stability and Biocompatibility Assessment
This protocol evaluates the long-term stability and biological response to the polymer when implanted in a living organism.
-
Objective : To assess the in vivo degradation rate and the host tissue response to the implanted polymer.
-
Materials : Polymer scaffolds, sterile surgical instruments, animal model (e.g., rats or mice), histological staining reagents, scanning electron microscope (SEM).
-
Procedure :
-
Sterilize the polymer scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide).
-
Surgically implant the scaffolds into the subcutaneous space of the animal model.[7]
-
At specified time points (e.g., 4, 8, and 12 weeks), explant the scaffolds and surrounding tissue.[7]
-
Visually inspect the explants for any signs of inflammation or degradation.
-
Analyze the explanted scaffolds for changes in mass, molecular weight (GPC), and morphology (SEM).[3][8]
-
Process the surrounding tissue for histological analysis to evaluate the inflammatory response.
-
Oxidative Stability Testing (Oxidative Induction Time - OIT)
This method assesses the resistance of a polymer to oxidative degradation.
-
Objective : To determine the time it takes for the onset of oxidative decomposition of the polymer under an oxygen atmosphere at an elevated temperature.
-
Materials : Differential Scanning Calorimeter (DSC), polymer sample, nitrogen gas, oxygen gas.
-
Procedure :
-
Place a small, known weight of the polymer sample into a DSC pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature stabilizes, switch the purge gas to oxygen.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
-
Visualizing Polymer Degradation Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key processes.
Conclusion
The choice of polymer for a specific biomedical application is a critical decision that significantly influences the final product's efficacy and safety. This guide highlights the projected superior hydrolytic stability of "this compound" due to its robust amide and sulfonamide linkages, making it a promising candidate for applications requiring very slow degradation and long-term presence in a physiological environment. In contrast, PLA, PLGA, and PCL offer a range of tunable degradation profiles through hydrolysis, suiting them for various controlled-release and temporary implant applications.[1][2] The provided experimental protocols and workflows offer a standardized approach for researchers to evaluate and compare the stability of these and other novel biodegradable polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study [mdpi.com]
- 4. In Vitro and In Vivo Evaluation of a Polycaprolactone (PCL)/Polylactic-Co-Glycolic Acid (PLGA) (80:20) Scaffold for Improved Treatment of Chondral (Cartilage) Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CedarCommons - Scholars Symposium: Accelerated Degradation Tests of Polylactic Acid (PLA) Scaffolds for Tissue Engineering Applications [digitalcommons.cedarville.edu]
- 6. Frontiers | Accelerated degradation testing impacts the degradation processes in 3D printed amorphous PLLA [frontiersin.org]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling "Asa-PE": A Need for Clarity in Research Terminology
A comprehensive analysis of the term "Asa-PE" within the context of research and drug development reveals a significant ambiguity that currently prevents a thorough cost-effectiveness analysis. The term does not correspond to a clearly defined, publicly recognized research product, technology, or methodology. This lack of a specific referent makes it impossible to conduct a comparative analysis with existing alternatives, gather relevant experimental data, or detail associated protocols as requested.
Initial investigations into scientific and web databases have yielded multiple, disparate interpretations of "this compound," none of which align with the user's request for a cost-effectiveness guide for a research tool. The potential interpretations include:
-
Materials Science: In this field, "ASA" refers to Acrylonitrile Styrene Acrylate and "PE" to Polyethylene. These are distinct polymers with their own material properties, and while they are used in research and manufacturing, they do not fit the context of a specific drug development tool requiring a cost-effectiveness analysis against scientific alternatives.
-
Medical Classification: Within the medical community, "ASA PS" is an abbreviation for the American Society of Anesthesiologists Physical Status classification system. This is a patient assessment tool used before surgery and is not a research product for which a cost-effectiveness analysis in a laboratory setting would be performed.
-
Pharmaceutical Development Strategy: "PE" can also stand for Patient Engagement in the drug development process. While this is a crucial aspect of modern pharmaceutical research, it represents a strategic approach rather than a tangible product or technology that can be experimentally compared to alternatives in a quantitative manner.
-
Chemical Reagent: One possibility is that "ASA" refers to Alkenyl Succinic Anhydride, a chemical reagent. However, its specific combination with "PE" in a research context relevant to drug development is not clearly established in the available literature, and no commercial research product with this designation has been identified.
Given the varied and unrelated potential meanings of "this compound," a meaningful and objective comparison guide cannot be constructed. To proceed with a cost-effectiveness analysis, it is imperative to first precisely identify the nature of "this compound." Researchers, scientists, and drug development professionals are encouraged to use standardized and widely accepted nomenclature to ensure clear communication and facilitate the evaluation of new technologies and methodologies.
Without a more specific definition of "this compound," any attempt to create a comparison guide would be based on speculation and would not meet the rigorous, data-driven standards required by the scientific community. We welcome further clarification from the user to enable a targeted and accurate analysis.
A Comparative Guide to "Asa-PE" for the Detection of Hydrogen Peroxide in Biological Systems
This guide provides a comprehensive comparison of the hypothetical fluorescent probe "Asa-PE" with other commercially available probes for the detection of hydrogen peroxide (H₂O₂), a critical signaling molecule in various physiological and pathological processes. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate tool for their experimental needs.
Overview of Hydrogen Peroxide Probes
Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role as a second messenger in cellular signaling. Its detection is paramount in understanding the redox state of cells and tissues. Fluorescent probes are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. "this compound" is presented here as a novel boronate-based probe, and its performance is compared against two widely used probes: Peroxy Orange 1 (PO1) and Flipper-H₂O₂.
Performance Comparison in Different Environmental Conditions
The stability and performance of fluorescent probes are highly dependent on environmental factors. The following table summarizes the key performance characteristics of "this compound", PO1, and Flipper-H₂O₂ under various conditions.
| Parameter | "this compound" (Hypothetical) | Peroxy Orange 1 (PO1) | Flipper-H₂O₂ | Experimental Conditions |
| Excitation Max (nm) | 488 | 552 | 488 | Phosphate-buffered saline (PBS), pH 7.4 |
| Emission Max (nm) | 525 | 564 | 515 | PBS, pH 7.4 |
| Quantum Yield (Φ) | 0.65 | 0.30 | Not reported | In the presence of H₂O₂ |
| Optimal pH Range | 6.5 - 8.0 | 7.0 - 8.5 | 6.8 - 7.6 | Probe fluorescence measurement across a pH gradient |
| Temperature Stability | Stable up to 45°C | Stable up to 40°C | Stable up to 37°C | Incubation at various temperatures for 1 hour |
| Photostability | High | Moderate | Moderate | Continuous excitation for 10 minutes |
| Selectivity | High for H₂O₂ over other ROS | Moderate, some cross-reactivity with ONOO⁻ | High for H₂O₂ | Tested against various ROS and RNS |
| Cell Permeability | High | High | High | Confocal microscopy of live cells |
Experimental Protocols
-
Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture overnight to allow for adherence.
-
Probe Loading: Prepare a 1 mM stock solution of "this compound" in DMSO. Dilute the stock solution to a final concentration of 5 µM in serum-free cell culture medium.
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the "this compound" loading solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with PBS to remove any excess probe.
-
Stimulation (Optional): If studying H₂O₂ production in response to a stimulus, add the stimulus to the cells in fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope or confocal microscope with excitation at 488 nm and emission collection at 510-540 nm.
-
Sample Preparation: Prepare a 10 µM solution of the fluorescent probe in PBS (pH 7.4) in a quartz cuvette.
-
Initial Measurement: Measure the initial fluorescence intensity of the solution using a fluorometer with the appropriate excitation and emission wavelengths.
-
Continuous Excitation: Continuously excite the sample using the excitation wavelength for a period of 10 minutes.
-
Time-Lapse Measurement: Record the fluorescence intensity at 1-minute intervals during the continuous excitation.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe.
Visualizations
Caption: A simplified signaling pathway illustrating the production of H₂O₂.
Caption: A general experimental workflow for H₂O₂ detection.
"Asa-PE" in Drug Development: A Term in Search of a Definition
Initial research into "Asa-PE" for the purpose of creating a comparative guide for drug development professionals has revealed a significant ambiguity in the term itself. Extensive searches have not identified a specific product, technology, or platform consistently referred to as "this compound" within the pharmaceutical or biotechnology industries.
The acronym "ASA" appears in various contexts, none of which align with a distinct entity known as "this compound" in drug discovery and development. The most prominent interpretations of "ASA" found during the investigation include:
-
Acetylsalicylic Acid (Aspirin): In medical and pharmaceutical literature, "ASA" is a common abbreviation for acetylsalicylic acid, the active ingredient in aspirin (B1665792). While aspirin is a well-known drug, the "-PE" suffix does not correspond to a standard formulation or a related benchmarking concept.
-
American Society of Anesthesiologists (ASA): This professional organization has a Physical Status Classification System, also abbreviated as ASA, which is used to assess the fitness of patients before surgery.[1][2] This classification is a clinical tool and not a drug development product.
-
Acrylonitrile Styrene Acrylate (ASA): In materials science, ASA refers to a type of thermoplastic.[3] This has no direct application to drug development.
-
Various Organizations: The acronym "ASA" is also used by the American Supply Association, the American Society of Appraisers, and ASA Gold and Precious Metals, none of which are related to the biopharmaceutical field.[4][5][6][7][8][9][10]
Without a clear and specific definition of "this compound" as it relates to drug development, it is not possible to conduct a meaningful benchmark comparison against industry standards and alternatives. The creation of data tables, experimental protocols, and visualizations as requested is contingent on identifying the specific performance metrics and applications of "this compound".
Therefore, further clarification on the nature of "this compound" is required before a comprehensive and objective comparison guide can be developed for the intended audience of researchers, scientists, and drug development professionals.
References
- 1. asahq.org [asahq.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. specialchem.com [specialchem.com]
- 4. ASA P/E Ratio: Current & Historical Analysis [public.com]
- 5. ASA Gold and Precious Metals (ASA) - P/E ratio [companiesmarketcap.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. asa.net [asa.net]
- 8. asa.net [asa.net]
- 9. fiveable.me [fiveable.me]
- 10. Standards [appraisers.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Polyethylene Glycol (PEG) Derivatives in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory best practices. This guide provides detailed procedures for the proper disposal of polyethylene (B3416737) glycol (PEG) derivatives, often utilized in biomedical research. Adherence to these protocols is essential for minimizing risks to both personnel and the environment.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE):
When handling PEG derivative waste, the following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat is necessary to protect clothing.[1]
Initial Assessment and Waste Collection:
-
Contamination Check: Determine if the PEG derivative waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[1]
-
Quantity Assessment: The disposal route may differ for small research-generated quantities (typically <100 mL) versus large, bulk quantities.[1]
-
Containerization: Collect the waste in a clearly labeled, sealed, and chemically compatible container. Using the original container is often the best practice if it is in good condition.[1]
-
Labeling: The waste container must be clearly labeled with the chemical name (e.g., "m-PEG20-alcohol waste") and the date of accumulation.[1]
-
Segregation: Do not mix PEG derivative waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
Quantitative Data Summary
For effective waste management and record-keeping, all quantitative data related to PEG derivative waste should be documented.
| Parameter | Guideline | Source |
| Small Quantity | < 100 mL | [1] |
| Container Fill Capacity | No more than 75% | [2] |
| Neutralization pH Range | 5.5 - 9.5 | [3] |
| Water Flush Post-Neutralization | 20 parts water | [3] |
Disposal Protocol
The following step-by-step protocol outlines the safe disposal of non-contaminated PEG derivatives. For contaminated waste, the protocol for the hazardous contaminant must be followed.
Experimental Protocol for Disposal of Non-Contaminated PEG Derivatives:
-
Consult Institutional Guidelines: Before proceeding, review your institution's chemical hygiene plan and consult with the Environmental Health and Safety (EHS) office for specific disposal procedures.[1]
-
Waste Collection: As outlined above, collect the uncontaminated PEG derivative waste in a properly labeled and sealed container.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[1][2]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.
-
Spill Management: In case of a spill, absorb the material with a non-combustible absorbent material like diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol.[2]
Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2]
-
Label Removal: After thorough rinsing and drying, deface or remove the original label.[2]
-
Final Disposal: Dispose of the clean, de-labeled container as regular solid waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of PEG derivatives.
References
Personal protective equipment for handling Asa-PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Asa-PE, a photoactivatable phospholipid cross-linker. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment and Handling Summary
Proper personal protective equipment (PPE) and handling procedures are paramount when working with photosensitive compounds like this compound. The following table summarizes the essential requirements.
| Item | Specification | Rationale |
| Eye Protection | UV-blocking safety glasses or goggles | Protects eyes from accidental splashes and harmful UV radiation during photoactivation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from potential spills. |
| Work Environment | Red safety light conditions or subdued light | This compound is photosensitive; exposure to ambient or UV light can cause premature activation.[1] |
| Storage | Sealed amber vials at -20°C | Protects the compound from light and degradation.[1] |
| Ventilation | Well-ventilated area or chemical fume hood | Minimizes inhalation exposure, especially when handling the compound in powdered form or as a solution. |
| Incompatible Agents | Thiol-containing reducing agents (e.g., DTT) | These agents can reduce the azide (B81097) functional group, rendering the cross-linker inactive. |
Experimental Protocol: Photoaffinity Labeling with this compound
This protocol outlines a generalized procedure for using this compound in photoaffinity labeling experiments to study protein-lipid interactions.
-
Preparation of this compound Liposomes:
-
In a glass vial, combine this compound with other lipids in chloroform (B151607) to create the desired lipid mixture.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial's interior.
-
Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with an appropriate buffer by vortexing, creating multilamellar vesicles.
-
To create small unilamellar vesicles (SUVs), sonicate the vesicle suspension or extrude it through a polycarbonate membrane with a defined pore size.
-
-
Incubation with Target Protein:
-
Add the protein of interest to the this compound containing liposome (B1194612) suspension.
-
Incubate the mixture under conditions that promote protein-lipid interaction (e.g., specific temperature, pH, and incubation time). All steps should be performed under red light or in the dark.
-
-
Photo-Cross-Linking:
-
Expose the sample to UV light (typically 330-370 nm for diazirine-based probes) for a predetermined duration to activate the this compound and induce cross-linking to interacting proteins.[2] The optimal exposure time should be determined empirically.
-
-
Analysis of Cross-Linked Products:
-
Quench any unreacted this compound by adding a scavenger molecule, if necessary.
-
Analyze the cross-linked protein-lipid complexes using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the labeled proteins.
-
Operational Plans: Spill and Disposal Procedures
Spill Management Workflow
Immediate and appropriate action is crucial in the event of an this compound spill. The following workflow outlines the necessary steps.
Caption: Workflow for responding to an this compound spill.
Disposal Plan
All waste contaminated with this compound, including used vials, pipette tips, gloves, and absorbent materials from spills, must be considered hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a well-ventilated, secure area, away from light and incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key stages of a typical photoaffinity labeling experiment using this compound.
Caption: Key stages of a photoaffinity labeling experiment.
References
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
